Product packaging for Boc-Inp-OH(Cat. No.:CAS No. 174316-71-3)

Boc-Inp-OH

カタログ番号: B070606
CAS番号: 174316-71-3
分子量: 229.27 g/mol
InChIキー: JWOHBPPVVDQMKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-BOC-Piperidine-4-carboxylic acid (CAS 84358-13-4) is a vital chemical intermediate and protected heterocyclic amino acid extensively utilized in pharmaceutical synthesis and chemical research . Its unique properties as a building block, featuring both a carboxylic acid group and a BOC-protected amine, make it invaluable for constructing more complex molecules, particularly in drug development for areas such as neuropharmacology and oncology . The steady demand for this compound is driven by its broad application scope and its role in synthesizing novel therapeutics . This compound serves as a crucial precursor in the synthesis of diverse heterocyclic systems. For instance, it is used to develop novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which function as achiral and chiral building blocks for further research . The BOC (tert-butoxycarbonyl) protecting group is highly advantageous in multi-step synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization . The global market for N-BOC-Piperidine-4-carboxylic acid is expected to witness robust growth, supported by rising pharmaceutical R&D activities and technological advancements in synthetic chemistry, including green chemistry approaches and process intensification . This product is intended for research applications and is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B070606 Boc-Inp-OH CAS No. 174316-71-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Inp-OH: A Key Building Block for Modulating Neurological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-isonipecotic acid (Boc-Inp-OH), a heterocyclic amino acid derivative crucial for the synthesis of peptidomimetics and other molecules designed to interact with neurological targets. This document details its chemical and physical properties, provides a detailed protocol for its incorporation in solid-phase peptide synthesis, and explores the biological significance of the isonipecotic acid moiety, particularly its role in modulating the γ-aminobutyric acid (GABA) signaling pathway.

Chemical Structure and Properties

This compound, systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA). The Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen enhances its solubility in organic solvents and makes it a valuable building block for peptide synthesis.

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
Synonyms 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid[1][2]
CAS Number 84358-13-4[1][2]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 148-153 °C[3]
Solubility Insoluble in water. Soluble in various organic solvents.[4]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O[1]
InChI Key JWOHBPPVVDQMKB-UHFFFAOYSA-N[1]

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Resin with a free amino group (e.g., Rink Amide resin for a C-terminal amide)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS, or Trifluoroacetic acid - TFA for Boc-SPPS)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

Protocol: HATU-Mediated Coupling

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. For a Boc-protected peptide, use an appropriate TFA solution.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove deprotection reagents and byproducts.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a suitable additive like HOAt (3 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated this compound solution to the resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For sterically hindered couplings, extended reaction times or a second coupling step may be necessary.

  • Washing: After the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation or Cleavage: Proceed to the next deprotection and coupling cycle for further chain elongation or move to the final cleavage of the peptide from the resin.

Biological Significance and Signaling Pathways

The core structure of this compound, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including those for anxiety, epilepsy, and sleep disorders.[5]

The incorporation of the isonipecotic acid moiety ("Inp") into peptides can, therefore, be a strategy to design peptidomimetics that target the GABA-A receptor, potentially with improved selectivity and pharmacokinetic properties compared to small molecules.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA (or an agonist), opens to allow the influx of chloride ions (Cl⁻) into the neuron.[6] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[6] Peptides containing the "Inp" residue can act as agonists or partial agonists at the GABA binding site, mimicking the action of GABA and potentiating this inhibitory signal.

Visualizations

Chemical Structure of this compound

Boc_Inp_OH_Structure cluster_boc Boc Group cluster_piperidine Isonipecotic Acid Core C1 C C2 C C1->C2 C3 C C1->C3 C4 C C1->C4 O1 O C1->O1 C1_H1 H3 C1_H2 H3 C1_H3 H3 C5 C5 O1->C5 O2 O C5->O2 = N N C5->N C6 C N->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C11 C C8->C11 C10 C C9->C10 C10->N O3 O C11->O3 = O4 OH C11->O4

Caption: Chemical structure of this compound.

Experimental Workflow for SPPS using this compound

SPPS_Workflow Resin Resin with free amine Deprotection Boc Deprotection (TFA) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling This compound Coupling (HATU, DIEA, DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Elongate Cleavage Final Cleavage from Resin Washing2->Cleavage Final Step Cycle->Deprotection Peptide Purified Inp-containing Peptide Cleavage->Peptide

Caption: Boc-SPPS workflow for incorporating this compound.

GABA-A Receptor Signaling Pathway Modulation

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_Receptor->Hyperpolarization Cl- influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds to receptor Inp_Peptide Inp-containing Peptide (Agonist) Inp_Peptide->GABA_Receptor Binds to receptor (Modulation)

Caption: Modulation of GABA-A receptor signaling by an Inp-containing peptide.

References

An In-Depth Technical Guide to Boc-Isonipecotic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-Boc-isonipecotic acid (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid), a pivotal building block in modern biochemical and pharmaceutical research. We will explore its fundamental properties, its critical role as a versatile scaffold in the synthesis of complex bioactive molecules, and its application in the development of novel therapeutics, particularly those targeting the GABAergic system. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a practical resource for the scientific community.

Introduction

N-Boc-isonipecotic acid is a derivative of isonipecotic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen.[1][2] This structural feature is of paramount importance in organic synthesis, as the Boc group provides a stable and reliable means of protecting the secondary amine.[3] This protection allows for selective chemical modifications to be performed at the carboxylic acid moiety without interference from the otherwise reactive amine, preventing unwanted side reactions and ensuring higher yields of desired products.[3]

The core structure, a piperidine ring, is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals.[3] Consequently, Boc-isonipecotic acid serves as an invaluable and versatile starting material, or intermediate, for the synthesis of a diverse range of molecules, including enzyme inhibitors, peptide-based therapeutics, and modulators of neurotransmitter systems.[1][4][5] Its application is particularly notable in neuroscience, where it is used to develop novel agents targeting neurological disorders.[1][4]

Physicochemical Properties

Boc-isonipecotic acid is typically supplied as a white to off-white crystalline solid.[1] Its key properties are summarized in the table below, providing researchers with essential data for experimental planning and execution.

PropertyValueReferences
CAS Number 84358-13-4[1][6][7][8]
Molecular Formula C₁₁H₁₉NO₄[1][6][8][9]
Molecular Weight 229.27 g/mol [6][7][8][10]
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[7][8][11]
Synonyms Boc-Inp-OH, N-Boc-piperidine-4-carboxylic acid, 1-Boc-piperidine-4-carboxylic acid[1][6][8]
Melting Point 144 - 154 °C[1][11]
Appearance White to off-white crystalline solid or powder[1][9][11]
Purity Typically ≥98%[2][9][11]
Solubility Soluble in various organic solvents[4]

Core Applications in Research and Development

A Versatile Scaffold for Drug Discovery

The bifunctional nature of Boc-isonipecotic acid makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries.[3] The carboxylic acid provides a reactive handle for amidation, esterification, or reduction, while the protected amine can be revealed under acidic conditions for subsequent functionalization.[3][12] This synthetic flexibility has been leveraged to create a wide array of derivatives, with significant applications in:

  • Neuroscience: The parent compound, isonipecotic acid, is a partial agonist of the GABA-A receptor, and the related compound nipecotic acid is a known inhibitor of GABA uptake.[13][14][15] This has spurred the use of the Boc-protected scaffold to develop novel, more potent, and selective modulators of the GABAergic system for conditions like epilepsy, anxiety, and neuropathic pain.[15][16]

  • Enzyme Inhibition: The piperidine core can be elaborated to fit into the active sites of various enzymes, making Boc-isonipecotic acid a useful starting point for designing specific enzyme inhibitors.[1][5]

  • Oncology and Infectious Diseases: Some derivatives have shown potential as antitumor and antibacterial agents, with proposed mechanisms including the inhibition of bacterial DNA gyrase.[6]

Key Intermediate in Peptide Synthesis

In peptide synthesis, protecting the amine group of amino acids is essential to ensure that peptide bonds form in the correct sequence. The Boc group is a classic and widely used protecting group for this purpose. Boc-isonipecotic acid can be incorporated into peptide chains to create peptidomimetics or to introduce conformational constraints, which can enhance biological activity, selectivity, and metabolic stability.[1][4][10]

Signaling Pathways and Synthetic Workflows

Visualizing the context in which Boc-isonipecotic acid is used can clarify its strategic importance. The following diagrams, rendered using Graphviz, illustrate its role in modulating GABAergic signaling and its general utility in synthetic chemistry.

GABA_Synapse GABAergic Synapse and Inhibitor Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_v GABA GAD->GABA_v Synthesis GABA_release GABA_v->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GABA_R GABA-A Receptor Response Inhibitory Response (Cl- influx) GABA_R->Response GAT3 GAT3 GAT1 GAT1 GABA_synapse->GABA_R Binds GABA_synapse->GAT3 Reuptake GABA_synapse->GAT1 Reuptake Inhibitor Derivatives from Boc-Isonipecotic Acid Inhibitor->GAT3 Inhibits Inhibitor->GAT1 Inhibits

Caption: The GABAergic synapse, showing GABA reuptake by GATs as a target for inhibitors.

Synthetic_Workflow cluster_path1 Pathway 1: Carboxylic Acid Modification cluster_path2 Pathway 2: Amine Deprotection start Boc-Isonipecotic Acid coupling Coupling Reaction (e.g., EDC, HBTU) + Amine (R-NH2) start->coupling deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection amide Boc-Protected Amide Derivative coupling->amide final Further Functionalization & Bioactive Molecule Synthesis amide->final free_amine Isonipecotic Acid Derivative (Free Amine) deprotection->free_amine free_amine->final

Caption: General synthetic pathways utilizing Boc-isonipecotic acid as a starting material.

Drug_Discovery_Flow A Scaffold Selection (Boc-Isonipecotic Acid) B Combinatorial Synthesis of Derivative Library A->B C High-Throughput Screening (e.g., GAT Inhibition Assay) B->C D Hit Identification & Validation C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Logical workflow for drug discovery starting from a chemical scaffold.

Experimental Protocols

The following are generalized but detailed protocols for key experiments involving Boc-isonipecotic acid and its derivatives. Researchers should adapt these methods to their specific needs and available equipment.

Protocol: Synthesis of an Amide Derivative via EDC/HOBt Coupling

This protocol describes a standard method for forming an amide bond between the carboxylic acid of Boc-isonipecotic acid and a primary amine.

Materials:

  • N-Boc-isonipecotic acid

  • Primary amine of choice (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Add the amine solution and DIPEA (2.0 eq) to the activated acid mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product using flash column chromatography on silica (B1680970) gel to yield the pure amide derivative.

Protocol: In Vitro GABA Transporter (GAT) Inhibition Assay

This protocol is based on methods used to assess the inhibitory potency of compounds on GABA transporters.[16] It measures the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Materials:

  • HEK-293 cells stably expressing a mouse or human GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (derivatives synthesized from Boc-isonipecotic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Plate the GAT-expressing HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle control) to each well. Incubate for 10-20 minutes at room temperature or 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding 100 µL of assay buffer containing a mixture of [³H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve a desired final substrate concentration).

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-10 minutes) at room temperature. This time should be within the linear range of GABA uptake.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine). Subtract this value from all measurements. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

N-Boc-isonipecotic acid is far more than a simple chemical intermediate; it is a foundational tool in the arsenal (B13267) of medicinal chemists and biochemical researchers. Its unique combination of a protected amine and a reactive carboxylic acid on a biologically relevant piperidine scaffold makes it an exceptionally valuable building block.[1][3] From constructing novel therapeutics for neurological disorders to synthesizing constrained peptides, the applications of Boc-isonipecotic acid are extensive and continue to expand.[1][4] This guide has provided the technical data, experimental context, and procedural details intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of drug discovery and biochemical science.

References

Navigating the Synthesis and Application of Boc-Protected Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key Boc-protected carboxylic acids: 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid. Due to the potential ambiguity of the abbreviation "Boc-Inp-OH," this whitepaper addresses both molecules, offering detailed information on their chemical properties, synthesis applications, and roles in modulating significant biological pathways.

Section 1: Core Molecular Data

The fundamental properties of these compounds are crucial for their application in chemical synthesis. The following tables summarize their molecular formula, weight, and other key identifiers.

Table 1: Physicochemical Properties of 1-Boc-piperidine-4-carboxylic acid

PropertyValue
Synonyms This compound, Boc-isonipecotic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
CAS Number 84358-13-4

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

PropertyValue
Synonyms N-Boc-L-indoline-2-carboxylic acid
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
CAS Number 144069-67-0

Section 2: Experimental Protocols in Drug Synthesis

Both 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid are pivotal building blocks in the synthesis of various pharmaceuticals. Below are detailed protocols for their application.

Synthesis of Bilastine (B1667067) using a 1-Boc-piperidine-4-carboxylic acid derivative

1-Boc-piperidine-4-carboxylic acid is a precursor to 1-Boc-piperidine-4-formaldehyde, a key reactant in the synthesis of the antihistamine, bilastine.

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester

  • Combine 2-nitroaniline (B44862) (0.4 mol) and 1-Boc-piperidine-4-carbaldehyde (0.4 mol) in a mixed solvent of ethanol (B145695) (3.2 L) and water (80 mL).

  • After complete dissolution, add 139.3 g of Na₂S₂O₄ (0.8 mol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After 8 hours, filter the precipitate and wash the filter cake with absolute ethanol (1.6 L x 2).

  • Combine the filtrates and evaporate to dryness to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to yield tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.[1]

Step 2: Alkylation

  • To a solution of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (0.3 mol) and 2-chloroethylether (0.3 mol) in a 40% aqueous solution, add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (0.3 g).

  • Slowly add a mixed base of NaOH (0.25 mol) and Na₂CO₃ (0.1 mol) under cooling in an ice-water bath.

  • Stir the reaction mixture rapidly at 50°C for 2 hours.

  • After completion, allow the reaction to cool and stand.

  • Extract the product with diethyl ether, wash with saturated saline, dry, filter, and remove the solvent to obtain the alkylated product.[2]

Step 3: Hydrolysis and Coupling

  • The subsequent steps involve the hydrolysis of the ester and removal of the Boc protecting group, followed by coupling with 2-[4-(2-p-toluenesulfonyl-ethyl)-phenyl]-2-methyl-propionic acid sodium salt to yield bilastine.[2][3]

Synthesis of HIV-1 Integrase Inhibitors using Boc-L-indoline-2-carboxylic acid

Boc-L-indoline-2-carboxylic acid serves as a scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6] The general synthetic approach involves the coupling of various side chains to the indoline (B122111) core to enhance binding to the active site of the integrase enzyme.

General Amide Coupling Procedure:

  • To a solution of Boc-L-indoline-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Add the desired amine component to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Perform an aqueous work-up and purify the product by column chromatography.

Section 3: Visualization of Relevant Signaling Pathways

The therapeutic effects of molecules synthesized from these building blocks are often exerted through the modulation of specific cellular signaling pathways.

GABAergic Synapse and the Role of Isonipecotic Acid Derivatives

Isonipecotic acid, the deprotected form of this compound, is a GABA analog and acts as a partial agonist at GABA-A receptors, influencing inhibitory neurotransmission.[7]

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Synaptic_Vesicle Synaptic_Vesicle vGAT->Synaptic_Vesicle Packaging GABA_released Synaptic_Vesicle->GABA_released Exocytosis GAT1 GAT1 GABA_B_AutoR GABA_B_AutoR GABA_A_R GABA-A Receptor Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to GABA_released->GAT1 Reuptake GABA_released->GABA_B_AutoR Feedback Inhibition GABA_released->GABA_A_R Binds Isonipecotic_Acid Isonipecotic Acid (Agonist) Isonipecotic_Acid->GABA_A_R

Caption: Simplified GABAergic synapse pathway.

HIV-1 Integration and its Inhibition

Indole-2-carboxylic acid derivatives have been designed to inhibit HIV-1 integrase, a key enzyme in the viral life cycle that incorporates the viral DNA into the host genome.[4][5][6]

HIV_Integration cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV_RNA RT Reverse Transcriptase HIV_RNA->RT Reverse Transcription Viral_DNA Viral_DNA RT->Viral_DNA PIC Pre-integration Complex Viral DNA Integrase Viral_DNA->PIC Nuclear_Pore NPC PIC->Nuclear_Pore Nuclear Import Integration Integration Nuclear_Pore->Integration Host_DNA Host_DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Integrase_Inhibitor Indole-2-carboxylic acid derivative Integrase_Inhibitor->Integration Inhibits IDO1_TDO_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T-Cell Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Catabolism T_Cell_Activation T_Cell_Activation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine IDO1_TDO->Kynurenine T_Cell_Apoptosis T_Cell_Apoptosis Kynurenine->T_Cell_Apoptosis Induces Treg_Activation Treg_Activation Kynurenine->Treg_Activation Promotes Tumor_Cell_Killing Tumor_Cell_Killing T_Cell_Activation->Tumor_Cell_Killing Immune_Suppression Immune_Suppression Treg_Activation->Immune_Suppression IDO1_Inhibitor Indole-2-carboxylic acid derivative IDO1_Inhibitor->IDO1_TDO Inhibits

References

A Deep Dive into Boc Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in the field of peptide chemistry, Boc-SPPS offers a robust and versatile platform for the synthesis of a wide array of peptides. This document will delve into the core chemistry, detailed experimental protocols, and critical considerations for the successful execution of this powerful synthetic strategy.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, a groundbreaking innovation by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][] This approach dramatically simplifies the purification process, as excess reagents and soluble byproducts are readily removed by filtration and washing, enabling the use of excess reagents to drive reactions to completion.[1][][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[1] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][4] In contrast, the permanent protecting groups for the amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal.[1] This strategic difference in acid lability, often termed "graduated acid lability," is the fundamental principle underpinning the Boc-SPPS methodology.[1]

The synthesis is a cyclical process, with each cycle incorporating a single amino acid into the growing peptide chain. The fundamental steps in each cycle are: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.[3]

The Boc-SPPS Workflow

The cyclical nature of Boc-SPPS allows for the systematic and controlled assembly of a peptide sequence on a solid support. The general workflow is depicted below.

Boc_SPPS_Workflow Start Start: C-terminal Boc-amino acid attached to resin Deprotection 1. Deprotection: Removal of Boc group (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization: (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling: Addition of next Boc-amino acid Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat cycle for each amino acid Wash3->Repeat Is synthesis complete? (No) Cleavage Final Cleavage: (e.g., HF, TFMSA) Release of peptide from resin Wash3->Cleavage Is synthesis complete? (Yes) Repeat->Deprotection End Purified Peptide Cleavage->End Boc_SPPS_Reactions Boc_Protected Boc-Protected Peptide-Resin R-NH-Boc Deprotection Deprotection + TFA Boc_Protected->Deprotection Ammonium_Salt Ammonium Salt R-NH3+TFA- Deprotection->Ammonium_Salt t-butyl cation + CO2 Neutralization Neutralization + DIEA Ammonium_Salt->Neutralization Free_Amine Free Amine R-NH2 Neutralization->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activated_AA Activated Boc-AA Boc-AA-COOH + Coupling Reagent Activated_AA->Coupling Elongated_Peptide Elongated Peptide-Resin R-NH-CO-AA-Boc Coupling->Elongated_Peptide

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-Isoleucine (Boc-Ile-OH) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the systematic assembly of amino acid chains on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical and robust approach to SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group. This document provides detailed application notes and protocols for the use of Boc-L-isoleucine (Boc-Ile-OH), a β-branched amino acid, in Boc-SPPS.

Isoleucine's structure, with its bulky sec-butyl side chain, presents a significant steric hindrance, which can lead to challenges in achieving high coupling efficiency.[1] This can result in incomplete reactions and the formation of deletion sequences, complicating purification and reducing the overall yield. These notes will address these challenges by providing protocols for standard and difficult couplings, a comparison of common coupling reagents, and strategies to mitigate potential side reactions.

It is important to note that the term "Boc-Inp-OH" is not a standard nomenclature for a naturally occurring amino acid derivative. Based on the context of SPPS, this document will focus on Boc-L-isoleucine (Boc-Ile-OH), as "Inp" is likely a typographical error or a non-standard abbreviation for isoleucine.

Data Presentation: Quantitative Overview

The efficiency of each coupling step is critical for the final yield and purity of the peptide. The following tables summarize key quantitative data related to the use of Boc-L-isoleucine in Boc-SPPS.

Table 1: General Parameters for Boc-L-Isoleucine Coupling in SPPS

ParameterTypical ValueNotes
Resin Substitution0.3 - 0.8 mmol/gLower substitution can improve results for long or difficult sequences.
Boc-L-Isoleucine Equivalents2 - 4Relative to the resin's functional group loading.
Coupling Reagent Equivalents2 - 4Stoichiometry may vary based on the chosen reagent.
Base (DIEA) Equivalents4 - 8Used for neutralization and activation.
Standard Coupling Time60 - 120 minutesCan be extended for difficult couplings.
Expected Coupling Efficiency98 - >99.5%Highly dependent on the coupling reagent and peptide sequence.[1]
Monitoring MethodNinhydrin (B49086) (Kaiser) TestA qualitative test to detect free primary amines.

Table 2: Comparative Performance of Common Coupling Reagents for Sterically Hindered Residues like Boc-L-Isoleucine

Coupling ReagentAbbreviationTypical Coupling TimeRelative Efficiency for Hindered CouplingsPotential for RacemizationNotes
Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleDCC/HOBt2 - 4 hoursModerateLow with HOBtA cost-effective option, but can be slow. The byproduct, DCU, is insoluble.
Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBt2 - 4 hoursModerateLow with HOBtSimilar to DCC, but the urea (B33335) byproduct is soluble in DMF.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP30 - 60 minutesHighLowA more efficient phosphonium (B103445) salt-based reagent.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU15 - 60 minutesHighLowA widely used and reliable uronium salt-based reagent.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU15 - 45 minutesVery HighVery LowGenerally considered one of the most effective reagents for difficult couplings due to its high reactivity.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Boc-L-isoleucine into a growing peptide chain using manual Boc-SPPS.

Protocol 1: Standard Single Coupling Cycle for Boc-L-Isoleucine

This protocol outlines the steps for a single cycle of deprotection, neutralization, and coupling of Boc-L-Isoleucine.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-L-Isoleucine (Boc-Ile-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC or DIC)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 20-30 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Add a solution of 10% DIEA in DMF to the resin. Agitate for 5 minutes.

    • Drain the neutralization solution and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve Boc-L-Isoleucine (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate the carboxyl group.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.

    • A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A blue color indicates incomplete coupling.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Strategy for Difficult Couplings of Boc-L-Isoleucine

Due to steric hindrance, a single coupling of Boc-L-Isoleucine may be incomplete. In such cases, a double coupling strategy is recommended.

Procedure:

  • Follow steps 1-5 of the Standard Single Coupling Cycle .

  • If the ninhydrin test is positive (blue beads) after the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).

  • Second Coupling (Double Coupling):

    • Repeat the coupling step (Protocol 1, step 4) with a freshly prepared solution of activated Boc-L-Isoleucine.

    • Agitate for an additional 1-2 hours.[2]

  • Monitoring and Washing:

    • Perform a second ninhydrin test. If the test is negative, proceed with the washing steps as described in Protocol 1, step 6.

    • If the ninhydrin test is still positive, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in Boc-SPPS for the incorporation of Boc-L-Isoleucine.

Boc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (10% DIEA in DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin (Free Amine) Neutralization->Free_Amine Coupling Coupling (Boc-Ile-OH + Activator) Free_Amine->Coupling Elongated_Peptide Elongated Peptide-Resin (Boc-Protected) Coupling->Elongated_Peptide Cycle Repeat Cycle or Final Cleavage Elongated_Peptide->Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA Boc_Peptide R-NH-Boc Protonation Protonated Boc-Peptide Boc_Peptide->Protonation Protonation TFA + TFA (CF₃COOH) Cleavage Cleavage Protonation->Cleavage Carbamic_Acid R-NH-COOH (Carbamic Acid) Cleavage->Carbamic_Acid tButyl_Cation + (CH₃)₃C⁺ (tert-Butyl Cation) Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₃⁺ (Protonated Amine) Decarboxylation->Free_Amine CO2 + CO₂ Decarboxylation->CO2

Caption: Mechanism of Boc group removal using Trifluoroacetic Acid (TFA).

Coupling_Reagent_Decision Start Start: Couple Boc-Ile-OH Check_Hindrance Is the coupling sterically hindered? Start->Check_Hindrance Standard Use Standard Reagent (e.g., DIC/HOBt) Check_Hindrance->Standard No Potent Use Potent Reagent (e.g., HBTU, HATU) Check_Hindrance->Potent Yes Monitor Monitor with Ninhydrin Test Standard->Monitor Potent->Monitor Complete Coupling Complete? Monitor->Complete Proceed Proceed to Next Cycle Complete->Proceed Yes Double_Couple Perform Double Coupling Complete->Double_Couple No Double_Couple->Monitor

Caption: Decision workflow for selecting a coupling strategy for Boc-Ile-OH.

References

Application Notes and Protocols for Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a proline analogue often used to introduce conformational constraints in peptides. The unique steric hindrance of this amino acid presents challenges in achieving high coupling efficiencies. This document outlines various coupling conditions, presents available quantitative data, and offers detailed experimental protocols for both solid-phase and solution-phase peptide synthesis.

Introduction to this compound Coupling

Boc-L-indoline-2-carboxylic acid is a valuable building block in peptide chemistry, prized for its ability to induce specific secondary structures. However, its rigid, bicyclic structure presents significant steric hindrance around the carboxylic acid moiety, making amide bond formation challenging. Furthermore, dipeptides containing N-terminal indoline-2-carboxylic acid show a strong inclination to form diketopiperazines.[1][2] Consequently, the choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions such as racemization and diketopiperazine formation.

Data Presentation: Comparison of Coupling Reagents

Quantitative data specifically for the coupling of this compound is limited in the literature. The following tables summarize general expectations for common coupling reagents based on their performance with other sterically hindered amino acids, supplemented with specific findings for Boc-L-indoline-2-carboxylic acid where available.

Table 1: General Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingNotes
Uronium/Aminium Salts
HATUHOAtVery HighGenerally considered one of the most effective reagents for difficult couplings with reduced racemization.[3]
HBTUHOBtHighA widely used and effective coupling reagent, though slightly less reactive than HATU.[3]
Phosphonium (B103445) Salts
PyBOPHOBtHighEffective for hindered amino acids, with byproducts that are generally considered less hazardous than those from BOP.[3]
BOP-Cl-Moderate to HighHas shown some success in coupling Boc-L-indoline-2-carboxylic acid where other reagents failed, although yields may still be low.[2]
Carbodiimides
DIC/HOBtHOBtModerateA cost-effective option, but may require longer reaction times and can be less efficient for highly hindered couplings.[4]
EDC/HOBtHOBtModerateSimilar to DIC/HOBt, with the advantage of water-soluble byproducts that are easily removed during workup in solution-phase synthesis.[5]
Other
T3P® (Propylphosphonic Anhydride)-Moderate to HighReported to be effective for the coupling of Boc-L-indoline-2-carboxylic acid.[2]

Table 2: Reported Coupling Conditions and Outcomes for Boc-L-indoline-2-carboxylic Acid Derivatives

Coupling ReagentAmine ComponentSolventBaseYieldReference
BOP-ClH-L-Ala-OMeDCMDIPEALow[2]
T3P®H-L-Ala-OMeEtOAcDIPEALow[2]

Experimental Protocols

The following are detailed protocols for the coupling of Boc-L-indoline-2-carboxylic acid. These protocols are based on standard procedures for peptide synthesis and should be optimized for specific substrates and scales.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Boc-L-indoline-2-carboxylic acid (this compound) (3-5 equivalents)

  • HATU (2.9 - 4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Pre-activation: In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

  • Activation: Add DIPEA (6-10 eq.) to the pre-activation mixture and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time may be necessary.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Solution-Phase Synthesis Protocol using EDC/HOBt

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • Boc-L-indoline-2-carboxylic acid (this compound) (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the solution and stir for 30 minutes at 0 °C.

  • Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM and add DIPEA (2.5 eq.) to neutralize the salt and provide the catalytic base.

  • Coupling: Add the amine solution to the activated this compound solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

General Workflow for this compound Coupling

G General Workflow for this compound Coupling cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Post-Coupling A This compound + Coupling Reagent + Base B Activated this compound Intermediate A->B Pre-activation D Protected Dipeptide B->D Nucleophilic Attack C N-terminal free amine (on resin or in solution) C->D E Washing / Work-up D->E F Purification E->F G Next Synthesis Cycle or Final Product F->G

Caption: General experimental workflow for this compound coupling.

Decision Tree for Selecting Coupling Conditions

G Decision Tree for this compound Coupling Conditions start Start: Coupling of this compound synthesis_type Synthesis Type? start->synthesis_type solid_phase Solid-Phase (SPPS) synthesis_type->solid_phase Solid solution_phase Solution-Phase synthesis_type->solution_phase Solution coupling_reagent_spps High efficiency required? solid_phase->coupling_reagent_spps coupling_reagent_sol Byproduct removal concern? solution_phase->coupling_reagent_sol hatu_hbtu Use HATU or HBTU for high efficiency coupling_reagent_spps->hatu_hbtu Yes dic_hobt Consider DIC/HOBt (cost-effective) coupling_reagent_spps->dic_hobt No edc_hobt Use EDC/HOBt (water-soluble byproducts) coupling_reagent_sol->edc_hobt Yes other_reagents Consider BOP-Cl or T3P® if standard methods fail coupling_reagent_sol->other_reagents No monitoring Monitor reaction closely (e.g., Kaiser test for SPPS) hatu_hbtu->monitoring dic_hobt->monitoring edc_hobt->monitoring other_reagents->monitoring

Caption: Decision tree for selecting this compound coupling conditions.

Troubleshooting and Optimization

  • Low Coupling Yield: Due to the steric hindrance of this compound, low coupling yields are a common issue. If a standard coupling protocol results in a low yield, consider the following:

    • Switch to a more powerful coupling reagent: If using a carbodiimide-based method, switching to a uronium or phosphonium salt like HATU or PyBOP can significantly improve yields.

    • Increase reaction time: Sterically hindered couplings are often slower. Extending the reaction time can help drive the reaction to completion.

    • Double coupling: If the first coupling is incomplete, a second coupling step with fresh reagents can be performed.

    • Increase temperature: For solution-phase synthesis, cautiously increasing the reaction temperature may improve the reaction rate. However, this also increases the risk of racemization.

  • Racemization: The risk of racemization is always a concern in peptide synthesis, especially with prolonged reaction times or elevated temperatures.

    • Use of additives: Additives like HOBt or HOAt are crucial for suppressing racemization when using carbodiimide (B86325) or uronium/phosphonium salt coupling reagents.

    • Choice of base: Use a hindered, non-nucleophilic base such as DIPEA. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be beneficial.

    • Low temperature: Perform the activation and coupling steps at 0 °C to minimize racemization.

  • Diketopiperazine Formation: When coupling the second amino acid to an N-terminal indoline-2-carboxylic acid residue, diketopiperazine formation is a significant risk.

    • Use of 2-chlorotrityl chloride resin in SPPS: The bulky nature of this resin can sterically hinder the backbiting reaction that leads to diketopiperazine formation.

    • In situ neutralization protocols in Boc-SPPS: These protocols can help to suppress diketopiperazine formation.

By carefully selecting the coupling reagents and optimizing the reaction conditions, the challenges associated with the incorporation of Boc-L-indoline-2-carboxylic acid into peptide sequences can be effectively managed, enabling the synthesis of complex peptides with desired conformational properties.

References

Application Notes: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates.[1][2] Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][3] Boc-Inp-OH (N-Boc-L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid) is a valuable building block in medicinal chemistry, and its deprotection is a critical step in many synthetic routes.

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which facilitates product isolation.[1][2] These application notes provide detailed protocols and technical information for the TFA-mediated deprotection of this compound.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by trifluoroacetic acid is an acid-catalyzed elimination reaction. The mechanism involves four primary steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][4]

  • Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-stabilized tert-butyl cation and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][4]

  • Amine Salt Formation: The newly formed free amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate (B77799) salt.[1][4]

It is critical to perform this reaction in a well-ventilated fume hood and avoid using a closed system, as the reaction generates CO2 gas.[2][4]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA) Free_Amine->Amine_Salt

Caption: Mechanism of TFA-mediated Boc deprotection.
Side Reactions and the Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile. It can cause undesired side reactions, such as alkylation of electron-rich residues like tryptophan and tyrosine.[1][5] The indole (B1671886) ring in the "Inp" moiety is susceptible to this side reaction. To mitigate this, scavengers are added to the deprotection "cocktail" to trap the tert-butyl cations.[1][6]

ScavengerApplication/Target ResidueTypical Concentration
Water (H₂O) General scavenger, helps hydrolyze the cation.2.5 - 5%
Anisole Protects Tryptophan and Tyrosine.2.5 - 5%
Thioanisole Protects Tryptophan and Methionine.2.5 - 5%
Triethylsilane (TES) Effective reducing agent for Trp and protects against re-attachment.2.5%
1,2-Ethanedithiol (EDT) Protects Cysteine and Methionine.2.5%

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of this compound

This protocol is a general method for Boc deprotection in a solution of dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Anisole or Triethylsilane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (for precipitation, optional)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: Dissolve the this compound substrate in DCM (a concentration of ~0.1-0.2 M is a good starting point) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add the chosen scavenger (e.g., 2.5-5% v/v). Slowly add TFA to the stirred solution. The amount of TFA can range from 20% to 100% (neat), with 25-50% in DCM being a common starting point.[6][7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 30 minutes to 4 hours.[6][7]

  • Work-up & Isolation:

    • Evaporation: Upon completion, remove the TFA and DCM under reduced pressure (in a well-ventilated hood). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

    • Neutralization: If the free amine is required, dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic. This step neutralizes the TFA salt.

    • Extraction: Wash the organic layer with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

    • Precipitation (Alternative): Alternatively, after the initial evaporation of TFA/DCM, the resulting TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether.[1]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection

This protocol is for the deprotection of a Boc-protected amine on a resin during SPPS.

Materials:

  • Peptidyl-resin

  • Deprotection Solution: 50% (v/v) TFA in DCM

  • DCM (for washing)

  • Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM.

  • Initial Deprotection: Add the deprotection solution (50% TFA/DCM) to the resin (approx. 10 mL per gram of resin).[8]

  • Agitation: Shake or agitate the mixture at room temperature for 2-3 minutes.[8]

  • Filtration: Filter the resin and collect the filtrate.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-30 minutes at room temperature.[8]

  • Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) to remove residual TFA.[8]

  • Neutralization: Wash the resin with the neutralization solution (5% DIPEA/DCM) (3 times) to neutralize the newly formed amine TFA salt, preparing it for the next coupling step.[8]

  • Final Wash: Wash the resin again with DCM to remove excess DIPEA.

Quantitative Data Summary

The following table summarizes various reaction conditions for TFA-mediated Boc deprotection found in the literature.

Starting Material (SM)TFA Conc.SolventTimeTemp.YieldReference
Generic Boc-Amine50% (1:1 with DCM)DCM2 hRTN/A[7]
Generic Boc-Amine25%DCM2 hRT60%[7]
Substituted Amine5 eq.DCM18 hRT87%[7]
Generic Boc-AmineNeat (100%)DCM1 hRTN/A[7]
Generic Boc-Amine2 eq.DCMN/A0 °C to RTN/A[7]
Boc-protected Peptides2 eq.Ionic Liquid7-10 min110-130 °C95%[9]
Boc-protected Guanidines20%N/AShorterN/AN/A

N/A: Not available in the cited source. RT: Room Temperature.

Visualized Experimental Workflow

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in DCM B Cool to 0 °C A->B C Add Scavenger(s) B->C D Slowly Add TFA C->D E Stir at 0 °C to RT D->E F Monitor by TLC/LC-MS E->F G Evaporate Solvents (TFA & DCM) F->G H Aqueous Work-up (Base Wash) G->H J Precipitate with Ether (Alternative) G->J I Dry & Concentrate H->I K Purified Product I->K J->K

Caption: General workflow for solution-phase Boc deprotection.
Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It is volatile and has a pungent odor. Always handle TFA in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Pressure Build-up: The deprotection reaction generates carbon dioxide gas, which can cause pressure to build in a sealed vessel. Never run this reaction in a closed system.[2]

  • Work-up: Neutralization of TFA with a base (like NaHCO₃) is an exothermic reaction and will release CO₂. Add the base slowly and with caution to control the effervescence.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is a foundational and robust methodology for the chemical synthesis of peptides. Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based, stronger acid-labile groups for the permanent protection of amino acid side chains.[2][3] This "graduated acid lability" is the cornerstone of the Boc-SPPS strategy.[2]

This document provides detailed application notes, experimental protocols, and troubleshooting guidance for performing Boc-SPPS.

Core Principles

The synthesis cycle in Boc-SPPS consists of three main steps that are repeated for each amino acid addition:

  • Deprotection: The acid-labile Nα-Boc protecting group is removed, typically with trifluoroacetic acid (TFA), to expose a free amine at the N-terminus of the growing peptide chain.[4]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the nucleophilic free amine.[5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond.[1]

This cyclical process allows for the efficient synthesis of peptides, as excess reagents and byproducts are easily removed by washing the resin.[2]

Experimental Workflow

The general workflow of Boc-SPPS is a cyclical process, as illustrated in the diagram below. Each cycle adds one amino acid to the peptide chain.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM/DMF) Washing1->Neutralization Washing2 Washing (DCM/DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Washing3->Deprotection Next Cycle Final_Peptide Protected Peptide on Resin Washing3->Final_Peptide Final Cycle Start Resin with first Boc-AA Start->Deprotection Start Cycle Cleavage Cleavage & Deprotection (e.g., HF, TFMSA) Final_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Boc-SPPS experimental workflow.

Quantitative Data

The success of SPPS is highly dependent on the efficiency of each deprotection and coupling step. An efficiency of over 99% for each step is crucial to obtain a high yield of the desired full-length peptide.[6]

Table 1: Common Coupling Reagents in Boc-SPPS and Typical Efficiencies

Coupling ReagentDescriptionTypical Coupling Efficiency
DCC (N,N'-Dicyclohexylcarbodiimide)A classic carbodiimide (B86325) coupling reagent. Its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.>99% (sequence dependent)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)An aminium-based coupling reagent that is highly efficient and minimizes racemization.>99.5% (sequence dependent)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HBTU but often more effective for sterically hindered or difficult couplings.>99.8% (sequence dependent)

Table 2: Comparison of Deprotection and Cleavage Conditions

StepReagent/CocktailConditionsTypical Yield/EfficiencyNotes
Boc Deprotection 50% TFA in DCM20-30 min, Room Temp>99%Incomplete deprotection can lead to deletion sequences.[7]
Final Cleavage Anhydrous HF-5 to 0 °C, 1-2 hours70-95%Highly effective but requires specialized equipment due to toxicity.[8]
Final Cleavage TFMSA/TFA/Thioanisole0 to 25 °C, 2-15 hours60-90%A common alternative to HF; cleavage time is sequence and resin dependent.[9]

Table 3: Quantitative Analysis of Final Peptide Product

AnalysisMethodPurposeTypical Values
Purity Reversed-Phase HPLC (RP-HPLC)To determine the percentage of the desired peptide in the crude product.>70% (crude), >95% (purified)
Identity Mass Spectrometry (MS)To confirm the molecular weight of the synthesized peptide.Matches theoretical mass
Net Peptide Content (NPC) Amino Acid Analysis (AAA) or Elemental AnalysisTo determine the actual percentage of peptide in the lyophilized powder, which also contains water and counterions.60-90%

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment (Merrifield Resin)
  • Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

    • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF).

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol (B130326).

    • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 20-30 minutes at room temperature.[7]

    • Filter and wash the resin with DCM (3x) and isopropanol (2x).[10]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Repeat the neutralization step.

    • Filter and wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[11]

    • Filter and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Protocol 3: Final Cleavage and Deprotection

A. Anhydrous Hydrogen Fluoride (HF) Cleavage (Standard Protocol)

Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations.

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

B. Trifluoromethanesulfonic Acid (TFMSA) Cleavage

  • Swell the peptide-resin in DCM.

  • Prepare the cleavage cocktail: TFMSA/TFA/thioanisole. A common ratio is 1:10:1.

  • Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Application of Synthetic Peptides in Signaling Pathways

Synthetic peptides are invaluable tools for studying and modulating biological signaling pathways. They can be designed to act as agonists, antagonists, or inhibitors of specific protein-protein interactions.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Synthetic peptides can be designed to mimic or block the interaction of endogenous ligands with GPCRs, or to interfere with receptor dimerization, thereby modulating downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR Extracellular Intracellular G_Protein G-Protein GPCR:f2->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR:f1 Binds & Activates Peptide Synthetic Peptide Peptide->GPCR:f1 Binds & Inhibits Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Synthetic peptide inhibiting GPCR signaling.
Enzyme Inhibition

Synthetic peptides can be designed as competitive or non-competitive inhibitors of enzymes by mimicking the substrate or binding to an allosteric site, respectively. This is a common strategy in drug development.[12]

Synthetic peptide as a competitive enzyme inhibitor.

Troubleshooting

Problem: Low Peptide Yield

  • Possible Cause: Incomplete coupling or deprotection.[7]

    • Solution: Use a more powerful coupling reagent like HATU, especially for hindered amino acids. Extend coupling and deprotection times. Perform a double coupling. Use the Kaiser test to monitor reaction completion.

  • Possible Cause: Peptide aggregation.

    • Solution: Synthesize at a higher temperature, use chaotropic salts, or incorporate pseudoprolines to disrupt secondary structures.

Problem: Impure Crude Product

  • Possible Cause: Side reactions during synthesis or cleavage.

    • Solution: Optimize side-chain protecting groups. Use appropriate scavengers during cleavage to prevent alkylation of sensitive residues like Trp, Cys, and Met.[3][13]

  • Possible Cause: Racemization.

    • Solution: Use aminium-based coupling reagents like HBTU or HATU which are known to suppress racemization. Avoid prolonged pre-activation times.

Conclusion

Boc-SPPS is a powerful and versatile technique for the synthesis of peptides for research, diagnostics, and therapeutic applications. While Fmoc chemistry has become more prevalent, the Boc strategy remains highly relevant, particularly for the synthesis of long or challenging peptide sequences. Careful selection of reagents, meticulous execution of protocols, and diligent monitoring of reaction progress are essential for successful peptide synthesis.

References

Application Notes and Protocols for Boc-Inp-OH Solution Preparation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and medicinal chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, potency, and unique structural conformations. Boc-Inp-OH , a synonym for Boc-isonipecotic acid or 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , is a valuable cyclic amino acid analog. Its rigid piperidine (B6355638) scaffold is utilized to introduce conformational constraints into peptide backbones, a technique often employed in drug design to improve binding affinity and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents commonly used in synthesis, making it well-suited for standard Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).[1] This document provides detailed protocols for the preparation of this compound solutions and its subsequent use in a typical coupling reaction.

It is important to note that the abbreviation "Inp" can be ambiguous. For clarity, this document focuses on Boc-isonipecotic acid. However, data for another related compound, Boc-L-indoline-2-carboxylic acid , is also provided for reference due to potential naming confusion.

Physicochemical Properties and Data

Quantitative data for this compound and the related compound Boc-L-indoline-2-carboxylic acid are summarized below. This allows for a quick comparison of their key chemical properties.

Table 1: Physicochemical Properties of this compound (Boc-isonipecotic acid)

Property Value Reference
Synonyms 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid N/A
CAS Number 84358-13-4 N/A
Molecular Formula C₁₁H₁₉NO₄ N/A
Molecular Weight 229.27 g/mol N/A
Appearance Solid N/A

| Application | Boc solid-phase peptide synthesis |[1] |

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

Property Value Reference
Synonyms Boc-(2S)-indoline carboxylic acid, N-Boc-L-indoline-2-carboxylic acid [2]
CAS Number 144069-67-0 [2][3]
Molecular Formula C₁₄H₁₇NO₄ [2][3]
Molecular Weight 263.3 g/mol [2][3]
Appearance Off-white solid [2]
Purity ≥95-97% (HPLC) [2][3]

| Storage | 0-8 °C |[2] |

Solubility Data

Effective solvation is critical for achieving high coupling efficiency in peptide synthesis.[4][5] The solubility of the protected amino acid dictates the choice of solvent for stock solution preparation. The Boc protecting group generally enhances solubility in organic solvents suitable for peptide synthesis.[6]

Table 3: Solubility Profile of this compound and Related Compounds

Compound Solvent Solubility Concentration Reference
This compound Water Soluble - [7]
Methanol Slightly Soluble - [7]
Ethanol Insoluble - [7]
DMF, DCM, NMP Generally Soluble* - [4]
Boc-L-indoline-2-carboxylic acid Chloroform (CHCl₃) Soluble c=1.5 (1.5g/100mL) [2]

| | DMF | Soluble | c=1.5 (1.5g/100mL) |[2] |

*Based on the general solubility of Boc-protected amino acids in common SPPS solvents.

Experimental Protocols

The following protocols provide standardized procedures for preparing this compound solutions and using them in Boc-SPPS workflows.

Protocol 1: Preparation of a 0.5 M this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in automated or manual solid-phase peptide synthesis.

Materials:

  • This compound (Boc-isonipecotic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

  • Argon or Nitrogen gas line (for inert atmosphere)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 10 mL of a 0.5 M solution:

    • Mass = 0.5 mol/L * 0.010 L * 229.27 g/mol = 1.146 g

  • Weighing: Accurately weigh the calculated amount of this compound solid using an analytical balance and transfer it into the volumetric flask.

  • Dissolution:

    • Add approximately 70-80% of the final volume of DMF to the flask.

    • Stopper the flask and swirl gently to dissolve the solid.

    • If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes or use a magnetic stirrer at room temperature. Gentle warming can be applied if necessary, but avoid excessive heat.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMF to the calibration mark on the volumetric flask.

  • Homogenization: Invert the stoppered flask several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if storing for an extended period, and at the recommended temperature (typically 2-8°C) to minimize degradation.

Protocol 2: General Coupling of this compound in Boc-SPPS

Objective: To covalently link the prepared this compound solution to the N-terminal amine of a resin-bound peptide chain. This protocol assumes a standard Boc-SPPS cycle.

Materials:

  • Peptide-resin with a free N-terminal amine (after Boc deprotection and neutralization)

  • 0.5 M this compound in DMF (from Protocol 1)

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Preparation:

    • Ensure the Boc protecting group from the preceding amino acid has been removed, typically using 50% Trifluoroacetic Acid (TFA) in DCM.[8][9]

    • Wash the resin thoroughly with DCM and then DMF to remove residual acid.

    • Neutralize the resulting amine salt using a solution of DIEA in DMF or DCM to generate the free amine nucleophile.[9] Wash the resin again with DMF.

  • Activation of this compound:

    • In a separate vessel, prepare the activation mixture immediately before adding it to the resin.

    • For a 0.1 mmol scale synthesis, combine:

      • 4 equivalents of 0.5 M this compound solution (0.8 mL, 0.4 mmol)

      • 3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)

      • 6 equivalents of DIEA (0.6 mmol)

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound mixture to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for the recommended coupling time (typically 1-2 hours at room temperature).

  • Washing:

    • After the coupling period, drain the reaction solution from the vessel.

    • Wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

  • Cycle Completion: The resin is now ready for the next deprotection step in the SPPS cycle. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Visualizations: Workflows and Logic Diagrams

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.

G cluster_prep Protocol 1: this compound Solution Preparation weigh 1. Weigh Solid This compound add_solvent 2. Add Solvent (~80% DMF) weigh->add_solvent dissolve 3. Dissolve (Swirl / Sonicate) add_solvent->dissolve adjust_vol 4. Adjust to Final Volume (Add DMF to mark) dissolve->adjust_vol homogenize 5. Homogenize (Invert flask) adjust_vol->homogenize ready_solution 0.5 M Stock Solution (Ready for use/storage) homogenize->ready_solution

Caption: Workflow for preparing a this compound stock solution.

G cluster_spps Logic of a Single this compound Coupling Cycle in SPPS cluster_coupling Coupling Step start Start: Peptide-Resin (Boc-AA-Resin) deprotection 1. Deprotection (50% TFA / DCM) start->deprotection wash1 2. Wash (DCM / DMF) deprotection->wash1 neutralization 3. Neutralization (DIEA / DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Couple to Resin wash2->coupling boc_inp This compound Solution activation Activate (HBTU, DIEA) boc_inp->activation activation->coupling wash3 6. Final Wash (DMF / DCM) coupling->wash3 end End: Elongated Peptide-Resin (Boc-Inp-AA-Resin) wash3->end

Caption: Logical flow of one this compound coupling cycle in SPPS.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis for Peptides Incorporating Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced metabolic stability, conformational constraint, and novel biological activity. Isonipecotic acid (Inp), a cyclic γ-aminobutyric acid (GABA) analog, is of significant interest for the development of modulators of GABA receptors. The synthesis of peptides containing Inp, using its Boc-protected form (Boc-Inp-OH), presents unique challenges due to its sterically hindered and cyclic nature.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound into a peptide sequence. It includes comprehensive protocols, a comparative analysis of key performance indicators, and visualizations of the respective workflows and a relevant biological signaling pathway. The choice between manual and automated methodologies is contingent on several factors, including the desired synthesis scale, throughput, peptide complexity, and available resources. While manual synthesis offers flexibility for optimization and is cost-effective for small-scale work, automated synthesis provides superior reproducibility, speed, and efficiency for routine and larger-scale production.

Data Presentation: Manual vs. Automated Synthesis of a Model Peptide Containing Inp

The following table summarizes typical quantitative data for the synthesis of a model peptide containing a single this compound residue. These values are illustrative and can vary based on the specific peptide sequence, instrumentation, and reagents used.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 2 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle (for Inp) 1.5 - 2.5 hours10 - 20 minutes (for setup)
Total Time per Cycle (for Inp) 3 - 5 hours (including double coupling)45 - 120 minutes
Typical Yield per Coupling Step (Inp) 90 - 97%> 98%
Final Crude Purity 65 - 85%80 - 95%
Reagent Consumption Higher, due to manual dispensing and potential for repeated steps.Optimized and lower due to automated dispensing.
Reproducibility Operator-dependent, can be variable.High, with consistent results between runs.
Throughput Low (typically one peptide at a time).High (multiple parallel syntheses possible).

Experimental Protocols

The following protocols are for the incorporation of a single this compound residue into a growing peptide chain on a solid support using Boc chemistry.

Manual Boc-SPPS Protocol for this compound Incorporation

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

1. Resin Swelling:

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes (pre-wash).

  • Drain and add a fresh 50% TFA/DCM solution.

  • Agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and finally N,N-dimethylformamide (DMF) (3x).

3. Neutralization:

  • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain and wash with DMF (3x).

4. Coupling of this compound (Double Coupling Recommended):

  • First Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and an aminium-based coupling reagent such as HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is negative (beads are colorless), proceed to the washing step. If positive (beads are blue), proceed to the second coupling.

  • Washing between Couplings:

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling (if necessary):

    • Repeat the coupling procedure with fresh reagents.

    • After the second coupling, perform a final Kaiser test to confirm completion.

5. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

  • The resin is now ready for the deprotection and coupling of the next amino acid.

6. Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Automated Boc-SPPS Protocol for this compound Incorporation

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument's software and capabilities.

1. Instrument Setup:

  • Ensure all reagent and solvent bottles are sufficiently filled.

  • Place the vial containing this compound in the designated position on the synthesizer.

  • Prime all lines to ensure accurate reagent delivery.

2. Synthesis Program:

  • Create or select a synthesis protocol that utilizes Boc chemistry.

  • For the cycle incorporating this compound, program a "double coupling" step. This will instruct the synthesizer to perform the coupling reaction twice.

  • Set an extended coupling time for each coupling of this compound (e.g., 60-90 minutes per coupling).

3. Synthesis Initiation:

  • Start the synthesis program. The instrument will automatically perform the following steps for each amino acid, including this compound:

    • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by flushing with the deprotection solution (e.g., 50% TFA in DCM).

    • Washing: The resin is automatically washed with the specified solvents to remove deprotection reagents and by-products.

    • Neutralization: The resin is treated with a base solution (e.g., 10% DIEA in DMF).

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents (e.g., HBTU/HATU), and base into the reaction vessel for in-situ activation.

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for the pre-programmed duration.

    • Washing: The resin is washed to remove excess reagents and soluble by-products.

    • The synthesizer will automatically repeat the coupling step for this compound as programmed.

4. Final Cleavage and Deprotection:

  • After the entire sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically in a manual step outside the synthesizer using a cleavage cocktail as described in the manual protocol.

5. Purification and Analysis:

  • Purify and analyze the crude peptide using RP-HPLC and mass spectrometry as described in the manual protocol.

Mandatory Visualizations

Manual_SPPS_Workflow Start Start with Peptide-Resin Swell Resin Swelling (DCM) Start->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DMF) Wash1->Neutralize Couple Coupling of this compound (HBTU/HATU, DIEA) Double Coupling Recommended Neutralize->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive Wash2 Wash (DMF) Kaiser->Wash2 Negative Next_AA Proceed to Next Amino Acid Wash2->Next_AA Next_AA->Deprotect Repeat Cycle Cleavage Cleavage & Deprotection (e.g., Reagent K) Next_AA->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification End Final Peptide Purification->End

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow Start Start Synthesis Program Cycle Automated Synthesis Cycle (Deprotection, Washing, Neutralization, Coupling) Start->Cycle Double_Couple Programmed Double Coupling for this compound Cycle->Double_Couple For Inp residue Final_Cleavage Manual Cleavage & Deprotection (e.g., Reagent K) Cycle->Final_Cleavage After Final AA Double_Couple->Cycle Purification Purification & Analysis (RP-HPLC, MS) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_A_Receptor GABA-A Receptor (Ionotropic) Vesicle->GABA_A_Receptor Release GABA_B_Receptor GABA-B Receptor (Metabotropic) Vesicle->GABA_B_Receptor Release Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel G_Protein G-Protein Signaling GABA_B_Receptor->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_Protein->Hyperpolarization Inp_Peptide Inp-Containing Peptide (Modulator) Inp_Peptide->GABA_A_Receptor Modulates Inp_Peptide->GABA_B_Receptor Modulates

Caption: GABAergic Synapse Signaling Pathway.

Application Notes and Protocols for the Attachment of Boc-Inp-OH to Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of N-α-tert-butyloxycarbonyl-L-isonipecotic acid (Boc-Inp-OH) to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS). The methodologies outlined are based on established procedures for anchoring Boc-protected amino acids to chloromethylated polystyrene resins.

Merrifield resin, a chloromethylated polystyrene cross-linked with divinylbenzene, is a widely used solid support for Boc-based SPPS.[1][2] The attachment of the first amino acid is achieved via a nucleophilic substitution reaction, where the carboxylate of the Boc-amino acid displaces the chloride on the resin, forming a stable ester linkage.[3][4] This document details two common and effective methods for this process: the Cesium Salt Method and the Potassium Fluoride (B91410) Method.

Data Presentation: Comparison of Attachment Methods

ParameterCesium Salt MethodPotassium Fluoride Method
This compound equivalent 1.0 (relative to resin substitution)1.5 (relative to resin substitution)
Base Cesium Carbonate (Cs₂CO₃)Anhydrous Potassium Fluoride (KF)
Base equivalent Titrate to pH 7.03.0 (relative to resin substitution)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 50°C50°C
Reaction Time 24 hours24 hours
Catalyst (optional) Potassium Iodide (KI) (0.1 eq.)Not applicable

Experimental Protocols

Method 1: Cesium Salt Method

This method, based on the work of Gisin, is a widely adopted procedure for esterification of Boc-amino acids to Merrifield resin, aiming to produce a racemization-free attachment.[2]

Materials:

  • This compound

  • Merrifield Resin (chloromethylated polystyrene)

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • Cesium Carbonate (Cs₂CO₃) 20% aqueous solution

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with shaker and heating capabilities

Procedure:

  • Preparation of the this compound Cesium Salt:

    • Dissolve the this compound in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[1]

    • Titrate the solution to a neutral pH of 7.0 using a 20% aqueous solution of cesium carbonate.[1][5]

    • Remove the solvents by evaporation under reduced pressure to obtain the cesium salt as a dry powder.[1]

    • To ensure the salt is completely dry, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[1][5] Complete dryness of the cesium salt is crucial for obtaining satisfactory results.[1]

  • Resin Preparation and Attachment:

    • Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 1 hour.[1][6]

    • Add the dried this compound cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin.[1]

    • Secure the reaction vessel on a shaker and heat the mixture to 50°C for 24 hours.[1][5]

  • Washing and Drying:

    • After the reaction is complete, filter the resin.

    • Wash the resin sequentially with:

      • DMF (3 times)[6]

      • 50% (v/v) aqueous DMF (3 times)[1]

      • 50% (v/v) aqueous methanol (3 times)[1]

      • Methanol (3 times)[6]

      • DCM (3 times)[6]

    • Dry the resin in vacuo to a constant weight.[1][5]

Method 2: Potassium Fluoride Method

This method provides an alternative to the cesium salt method and has been shown to yield satisfactory loading of the amino acid onto the resin.[1]

Materials:

  • This compound

  • Merrifield Resin (chloromethylated polystyrene)

  • Anhydrous Potassium Fluoride (KF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with shaker and heating capabilities

Procedure:

  • Resin Swelling and Reagent Preparation:

    • In a reaction vessel, swell the Merrifield resin in DMF (6 mL per gram of resin).[1]

    • In a separate flask, dissolve the this compound (1.5 equivalents based on the chlorine substitution of the resin) in DMF.[1]

  • Attachment Reaction:

    • Add the dissolved this compound to the swollen Merrifield resin.[1]

    • Add anhydrous potassium fluoride (3 equivalents based on the chlorine substitution of the resin) to the reaction mixture.[1]

    • Secure the reaction vessel on a shaker and heat the mixture to 50°C for 24 hours.[1]

  • Washing and Drying:

    • Once the reaction is complete, filter the resin.

    • Wash the resin sequentially with:

      • DMF (3 times)

      • 50% (v/v) aqueous DMF (3 times)[1]

      • 50% (v/v) aqueous methanol (3 times)[1]

      • Methanol (3 times)

    • Dry the resin in vacuo to a constant weight.[1]

Visualizations

Experimental Workflow for this compound Attachment to Merrifield Resin

experimental_workflow cluster_prep Preparation cluster_salt Cesium Salt Method cluster_kf Potassium Fluoride Method cluster_reaction Attachment cluster_workup Workup Boc_Inp_OH This compound Cesium_Salt Prepare Cesium Salt (this compound + Cs₂CO₃) Boc_Inp_OH->Cesium_Salt Dissolve_Boc_Inp_OH Dissolve this compound in DMF Boc_Inp_OH->Dissolve_Boc_Inp_OH Merrifield_Resin Merrifield Resin Swell_Resin Swell Resin in DMF Merrifield_Resin->Swell_Resin Reaction_Vessel Reaction (50°C, 24h) Swell_Resin->Reaction_Vessel Cesium_Salt->Reaction_Vessel Dissolve_Boc_Inp_OH->Reaction_Vessel Filter Filter Reaction_Vessel->Filter Wash Wash Resin (DMF, aq. DMF, aq. MeOH, MeOH) Filter->Wash Dry Dry in vacuo Wash->Dry Final_Product Boc-Inp-Merrifield Resin Dry->Final_Product

Caption: Workflow for attaching this compound to Merrifield resin.

Reaction Scheme: Attachment of this compound to Merrifield Resin

reaction_scheme Boc_Inp_OH This compound plus + arrow Base (Cs₂CO₃ or KF) DMF, 50°C, 24h Merrifield_Resin Merrifield Resin (P-CH₂Cl) Product Boc-Inp-O-CH₂-P (Boc-Inp-Merrifield Resin) arrow->Product

Caption: General reaction for esterification of this compound to Merrifield resin.

References

Application Notes and Protocols for Boc-Inp-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as Boc-Inp-OH, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine (B6355638) core, a prevalent scaffold in many biologically active compounds, coupled with the versatile Boc protecting group, makes it a strategic component for synthesizing a diverse range of small molecules and peptides. The isonipecotic acid moiety, derived from this compound, is a conformationally constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] This structural feature has led to the exploration of this compound derivatives in various therapeutic areas, including neuroscience, oncology, and infectious diseases.

These application notes provide an overview of the utility of this compound in drug discovery, supported by quantitative data and detailed experimental protocols for its incorporation into target molecules.

Chemical Properties

PropertyValueReference
Synonyms 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid
CAS Number 84358-13-4
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and methanol

Applications in Drug Discovery

The unique structural features of this compound have been leveraged to develop modulators of various biological targets. The piperidine ring can orient substituents in defined spatial arrangements, crucial for specific interactions with protein binding pockets.

Modulation of GABA Receptors for Neurological Disorders

The structural similarity of the isonipecotic acid core to GABA has driven its use in the synthesis of GABA receptor modulators. Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[1] By derivatizing the piperidine nitrogen and the carboxylic acid of this compound, researchers have developed potent and selective inhibitors of GABA transporters (GATs), which are promising targets for treating neurological disorders like epilepsy.

A notable application is in the synthesis of inhibitors for the murine GABA transporter subtype 4 (mGAT4). The following table summarizes the inhibitory potencies of nipecotic acid derivatives, which can be synthesized from the corresponding Boc-protected precursors like this compound.

CompoundmGAT1 IC₅₀ (µM)mGAT2 IC₅₀ (µM)mGAT3 IC₅₀ (µM)mGAT4 IC₅₀ (µM)Reference
(S)-8d > 1000> 10002500.26[2][3]
(R)-8d > 1000> 100010001.1[2][3]

These findings highlight the stereospecific requirements for potent GAT4 inhibition and demonstrate the utility of chiral derivatives of this compound in achieving subtype selectivity.[2][3]

Development of Enzyme Inhibitors

The this compound scaffold has also been incorporated into molecules targeting various enzymes implicated in disease.

Histone Deacetylase (HDAC) Inhibition: The piperidine ring of this compound can serve as a scaffold to position zinc-binding groups and surface-recognition moieties required for HDAC inhibition. This is a promising avenue for the development of novel anti-cancer agents.

Experimental Protocols

The following protocols provide detailed methodologies for the common transformations involving this compound in a drug discovery setting.

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes the coupling of this compound to a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Target amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the target amine (1.0-1.2 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the Boc-protected compound in DCM (approximately 10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (an equal volume to the DCM, creating a 1:1 mixture) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate the residue with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Visualizations

Signaling Pathway: GABAergic Synapse Modulation

The isonipecotic acid core of this compound is a GABA analogue, and its derivatives can modulate GABAergic neurotransmission. The following diagram illustrates the potential mechanism of action for a GAT inhibitor derived from this compound.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_synthesis->GABA_vesicle GABA_transporter GABA Transporter (GAT) GABA->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA->GABA_A_Receptor Binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Boc_Inp_OH_Derivative Drug Derived from This compound Boc_Inp_OH_Derivative->GABA_transporter Inhibits

Caption: Modulation of GABAergic signaling by a this compound derived GAT inhibitor.

Experimental Workflow: Synthesis of an Isonipecotic Acid Derivative

The following diagram outlines a typical workflow for the synthesis of a drug candidate using this compound as a starting material.

Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Amine Amine (R1-NH2) Amine->Coupling Intermediate1 Boc-Inp-CONHR1 Coupling->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 H-Inp-CONHR1 (TFA Salt) Deprotection->Intermediate2 Coupling2 N-Alkylation or N-Arylation Intermediate2->Coupling2 R2_group Second Building Block (R2-X) R2_group->Coupling2 FinalProduct Final Compound (R2-Inp-CONHR1) Coupling2->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Biological_Assay Biological Assay Analysis->Biological_Assay

Caption: General synthetic workflow using this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its rigid piperidine core, derived from the GABA analogue isonipecotic acid, provides a privileged scaffold for targeting a range of biological entities, particularly in the central nervous system. The straightforward protocols for its incorporation and subsequent deprotection allow for its efficient use in both small-scale medicinal chemistry efforts and larger-scale library synthesis. The quantitative data presented for GAT inhibitors underscores the potential of this compound derivatives in developing potent and selective therapeutics. As drug discovery continues to demand novel chemical matter, the strategic application of building blocks like this compound will remain a cornerstone of modern pharmaceutical research.

References

Troubleshooting & Optimization

Technical Support Center: Improving Boc-Inp-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the coupling efficiency of N-Boc-isonipecotic acid (Boc-Inp-OH) in your peptide synthesis experiments. This compound, a cyclic amino acid, can present challenges due to its steric hindrance. This guide offers detailed methodologies and data-driven recommendations to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be difficult due to the steric hindrance imparted by its cyclic piperidine (B6355638) ring structure. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: How can I identify an incomplete this compound coupling?

A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be detected using qualitative colorimetric tests like the Kaiser (ninhydrin) test. A positive test (e.g., blue or purple beads) indicates the presence of unreacted free primary amines on the resin, signifying that the coupling reaction has not gone to completion. For couplings involving secondary amines, the chloranil (B122849) test or isatin (B1672199) test can be used.

Q3: What are the initial steps to troubleshoot a low-yield this compound coupling?

A3: When encountering low coupling efficiency, consider these initial troubleshooting steps:

  • Extend the reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure completion.

  • Increase reagent excess: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents).[1]

  • Double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1]

Troubleshooting Guide: Enhancing Coupling Efficiency

Selection of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Onium-based (uronium/aminium and phosphonium) salt coupling reagents are generally more effective than carbodiimides alone for sterically hindered amino acids.

Recommended Coupling Reagents for this compound:

Coupling ReagentClassKey Advantages
HATU Uronium SaltHighly reactive, effective for hindered couplings, and minimizes racemization.[2][3]
HBTU Uronium SaltA good balance of reactivity and cost for standard and slightly hindered couplings.[3]
PyBOP Phosphonium SaltEffective for sterically hindered couplings and less likely to cause guanidinylation side reactions compared to uronium salts.
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with the advantage of being based on the non-explosive Oxyma Pure.

Quantitative Comparison of Coupling Reagents (Model Peptides):

The following table summarizes the performance of different coupling reagents in the synthesis of challenging peptide sequences, providing an indication of their relative efficiencies.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Yield (%)
HATU Aβ Amyloid 1-422 x 20 min91.23~100 (Acylation)
HCTU Aβ Amyloid 1-422 x 20 min92.11~55 (Acylation)
PyBOP Aβ Amyloid 1-422 x 20 min88.54~65 (Acylation)
HATU ACP (65-74)2 x 20 min79.91-
HCTU ACP (65-74)2 x 20 min80.52-
PyBOP ACP (65-74)2 x 20 min70.27-

Data adapted from comparative studies on model peptides and may vary depending on the specific sequence and conditions.[2]

Optimization of Reaction Conditions

Solvent Selection:

The choice of solvent is crucial for effective solvation of the peptide-resin and reagents, which directly impacts coupling yields.[4][5]

  • N,N-Dimethylformamide (DMF): Generally provides excellent solvation for the peptide-resin and is a good solvent for most coupling reagents.[4]

  • N-Methyl-2-pyrrolidone (NMP): Can be a superior solvent for some sequences, particularly those prone to aggregation, due to its higher resin-swelling capacity.[4]

  • Dimethyl sulfoxide (B87167) (DMSO): Can be used as a co-solvent with DMF to disrupt peptide aggregation.

Temperature:

Increasing the reaction temperature (e.g., to 40-50°C) can enhance the rate of coupling for sterically hindered amino acids. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

Addressing Common Side Reactions
Side ReactionDescriptionMitigation Strategies
N-Acylurea Formation An intramolecular rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) coupling reagents (e.g., DIC, DCC), leading to a capped and unreactive peptide chain.Add a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the coupling reaction. These additives trap the O-acylisourea intermediate to form a more stable and reactive active ester.
Racemization Loss of stereochemical integrity at the alpha-carbon of the amino acid during activation.Use of additives like HOBt or HOAt is known to suppress racemization.[6] Uronium salt reagents like HATU are also known for low racemization rates.[2]
Guanidinylation Reaction of the free N-terminal amine with uronium/aminium-based coupling reagents (e.g., HBTU, HATU), leading to chain termination.Pre-activate the this compound with the coupling reagent for a few minutes before adding it to the resin. This ensures the coupling reagent is consumed in the activation step before it can react with the resin-bound amine.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DMF for at least 1 hour.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[3]

    • Add the activated solution to the neutralized resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (repeat step 6).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (B129727) before drying.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-6 of the Standard Coupling Protocol.

  • After the initial 2-4 hour coupling, drain the reaction solution.

  • Wash the resin with DMF (3x).

  • Repeat the activation and coupling step (Protocol 1, step 6) with a fresh solution of activated this compound.

  • Agitate for an additional 2-4 hours.

  • Perform a Kaiser test to confirm completion.

  • Wash the resin as described in Protocol 1, step 8.

Visualizing the Workflow

This compound Coupling Workflow

Boc_Inp_OH_Coupling_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (Addition to Resin) Resin->Coupling Activation This compound Activation (Coupling Reagent + Base) Activation->Coupling Monitoring Monitoring (e.g., Kaiser Test) Coupling->Monitoring Washing Washing Steps Monitoring->Washing Negative DoubleCouple Double Coupling Monitoring->DoubleCouple Positive NextCycle Proceed to Next Cycle Washing->NextCycle DoubleCouple->Coupling

Caption: Workflow for a single this compound coupling cycle in SPPS.

General Peptide Coupling Reaction Pathway

Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step BocAA This compound ActivatedEster Activated Intermediate (e.g., OAt-ester) BocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster NewPeptideBond New Peptide Bond Formation ActivatedEster->NewPeptideBond Nucleophilic Attack PeptideResin Peptide-Resin (Free Amine) PeptideResin->NewPeptideBond

Caption: Activation and coupling steps in amide bond formation.

References

Technical Support Center: Boc-Inp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-Boc-isonipecotic acid (Boc-Inp-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" amino acid to couple?

This compound is a derivative of isonipecotic acid, a cyclic amino acid with a piperidine (B6355638) ring. The tert-butyloxycarbonyl (Boc) group protects the secondary amine within the ring. Its rigid, cyclic structure makes it a sterically hindered amino acid. This bulkiness can physically obstruct the approach of the necessary reagents, leading to slow and inefficient peptide bond formation during synthesis.

Q2: What are the most common side reactions or problems encountered when using this compound?

The primary issue is not a side reaction in the traditional sense (e.g., a chemical modification of the residue itself), but rather incomplete or failed coupling reactions. This leads to the formation of deletion sequences, where the final peptide product is missing the Inp residue. In some cases, repeated attempts to force the coupling with extended reaction times or elevated temperatures can lead to the degradation of sensitive residues elsewhere in the peptide chain. There is no significant evidence to suggest the piperidine ring of this compound undergoes side reactions like ring-opening under standard SPPS conditions.

Q3: My peptide synthesis has a low yield and mass spectrometry shows a significant peak corresponding to a deletion of the Inp residue. How can I troubleshoot this?

This is a classic sign of poor coupling efficiency for this compound. The troubleshooting workflow below can help you address this issue. The key is to enhance the reactivity of the coupling step to overcome the steric hindrance.

G cluster_0 Troubleshooting Workflow: Poor this compound Coupling start Low Yield or Deletion Sequence Observed coupling_reagent Step 1: Change Coupling Reagent - Switch from standard carbodiimides (e.g., DIC/HOBt) to a more potent uronium/aminium or phosphonium (B103445) reagent. start->coupling_reagent check1 Problem Resolved? coupling_reagent->check1 microwave Step 2: Utilize Microwave Synthesis - Perform the coupling step under microwave irradiation to increase reaction kinetics. check1->microwave No success Success: High Yield, Pure Peptide check1->success Yes check2 Problem Resolved? microwave->check2 acyl_fluoride Step 3: In Situ Acyl Fluoride (B91410) Formation - Convert this compound to its highly reactive acyl fluoride derivative before coupling. check2->acyl_fluoride No check2->success Yes check3 Problem Resolved? acyl_fluoride->check3 check3->success Yes failure Further Optimization Needed: - Consider double coupling - Increase reagent excess - Consult advanced literature check3->failure No

Troubleshooting workflow for poor this compound coupling.

Troubleshooting Guides

Issue: Incomplete Coupling of this compound

Symptoms:

  • Low overall yield of the final peptide.

  • Mass spectrometry data shows a significant peak corresponding to the peptide sequence minus the isonipecotic acid residue (deletion sequence).

  • Positive Kaiser test (or other free amine test) after the this compound coupling step, indicating unreacted N-terminal amines on the resin.

Root Cause: The steric hindrance of the piperidine ring in this compound slows down the kinetics of the coupling reaction to the point where it does not go to completion under standard conditions.

Solutions:

  • Optimize the Coupling Reagent: Standard coupling reagents like DIC/HOBt are often insufficient for sterically hindered amino acids. More potent reagents are required.[1] Uronium/aminium salts or phosphonium salts are highly recommended.[1][2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings due to its rapid activation and resistance to racemization.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often shows even higher coupling efficiency than HBTU.[2]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for hindered couplings.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt known for its high reactivity and safety profile.[2][3]

    Data Summary: Coupling Reagent Efficiency for Hindered Amino Acids

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideLow to ModerateCost-effective, low racemization potential.Often too slow for sterically hindered residues.
HBTU/HATU Uronium/AminiumHighFast and efficient, widely used.Can cause racemization with sensitive residues; HBTU is a known allergen.[2]
HCTU Uronium/AminiumVery HighHigh coupling efficiency, often faster than HBTU.More expensive than HBTU.
PyBOP PhosphoniumHighEffective for sterically hindered couplings.Byproducts can be hazardous, though less so than its predecessor, BOP.
COMU Uronium/AminiumVery HighHigh efficiency, safer (no benzotriazole), good solubility.[3]Higher cost.
  • Employ Microwave-Assisted SPPS: Microwave energy can significantly accelerate the coupling of bulky amino acids by driving the reaction to completion more quickly and efficiently than at room temperature.[4]

  • Use Acyl Fluoride Chemistry: Converting the carboxylic acid of this compound to a highly reactive acyl fluoride intermediate can overcome severe steric hindrance.[1] This can be done in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended as the first-line approach for incorporating this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Pre-activation:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test remains positive, a second coupling (double coupling) may be necessary.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

G cluster_0 HATU-Mediated Coupling Pathway BocInpOH This compound ActiveEster OAt-Active Ester (Highly Reactive Intermediate) BocInpOH->ActiveEster Activation HATU HATU + DIEA HATU->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide Acylation Resin Peptide-Resin (Free N-terminus) Resin->CoupledPeptide Byproducts Byproducts (Tetramethylurea, HOAt)

Reaction pathway for HATU-mediated coupling of this compound.

References

Technical Support Center: Boc-Inp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-L-cis-4-Indolineproline (Boc-Inp-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this versatile building block into your experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

A1: this compound, or Boc-Isonipecotic acid, is a non-proteinogenic amino acid used in the synthesis of peptidomimetics. Its rigid piperidine (B6355638) ring structure is incorporated into peptide backbones to introduce conformational constraints. This is particularly useful for designing peptides with specific three-dimensional structures to enhance their biological activity, stability, or cell permeability.

Q2: Is this compound used to prevent racemization of other amino acids during peptide synthesis?

A2: Currently, there is no scientific literature to support the use of this compound as an additive to prevent the racemization of other amino acid residues during peptide coupling. Racemization is a common side reaction for proteinogenic amino acids, especially under certain activation conditions.[1] Strategies to mitigate racemization typically involve the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or employing specific coupling reagents known to suppress this side reaction.[1] The primary function of this compound is to act as a structural building block within the peptide chain itself.

Q3: What are the main challenges when coupling this compound?

A3: As a secondary amine and a somewhat sterically hindered amino acid, the coupling of this compound can sometimes be less efficient than for standard primary amino acids. Potential challenges include incomplete coupling reactions, leading to deletion sequences, and the need for optimized coupling conditions to achieve high yields.

Q4: How does the incorporation of Isonipecotic acid affect the resulting peptide's structure and function?

A4: The incorporation of Isonipecotic acid introduces a rigid turn or bend in the peptide backbone. This can be used to mimic beta-turns or other secondary structures found in natural peptides and proteins.[2] By locking the peptide into a specific conformation, researchers can enhance its binding affinity to biological targets, improve its resistance to enzymatic degradation, and increase its bioavailability.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield of this compound 1. Incomplete activation: The coupling reagent may not be efficient enough for this secondary amine. 2. Steric hindrance: The cyclic structure of Isonipecotic acid can slow down the reaction rate. 3. Aggregation of the growing peptide chain: This is a common issue in SPPS, particularly with hydrophobic sequences.1. Optimize the coupling reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) or gently increase the temperature (e.g., to 40°C). 3. Perform a double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound to drive the reaction to completion. 4. Use a solvent mixture that disrupts aggregation: Adding a small amount of a chaotropic agent or using a solvent like N-methyl-2-pyrrolidone (NMP) can help to break up aggregates.
Presence of Deletion Sequences Lacking Inp 1. Inefficient coupling: As described above. 2. Premature capping: Unreacted amino groups on the resin may be capped by subsequent reagents.1. Ensure complete coupling: Use a qualitative test like the Kaiser test to check for the presence of free primary amines before proceeding to the next coupling step. Note that the Kaiser test is not reliable for secondary amines like the deprotected Inp residue. 2. Optimize coupling conditions: See recommendations for "Low Coupling Yield".
Difficulty in Cleavage from the Resin 1. Steric hindrance around the cleavage site: The bulky nature of the peptide containing Inp might hinder access of the cleavage cocktail to the linker.1. Increase cleavage time: Extend the duration of the treatment with the cleavage cocktail. 2. Use a stronger cleavage cocktail: Depending on the resin and side-chain protecting groups, a more robust cleavage cocktail may be necessary.

Experimental Protocols

General Protocol for this compound Coupling in Boc-SPPS

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIEA (0.8 mmol, 8 eq.) and allow to pre-activate for 5 minutes.

    • Coupling: Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Yield

Troubleshooting_Low_Coupling_Yield start Low Coupling Yield Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling Reagents OK kaiser_test Perform Kaiser Test (if applicable for preceding residue) double_coupling->kaiser_test change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp reassess Re-evaluate Coupling Efficiency increase_time_temp->reassess kaiser_test->change_reagent Test Positive kaiser_test->reassess Test Negative

Caption: A flowchart for troubleshooting low coupling yields of this compound.

Mechanism of Racemization during Peptide Coupling

Racemization_Mechanism L_AA L-Amino Acid Derivative Activated_Ester Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated_Ester Activation Oxazolone (B7731731) Oxazolone Intermediate (Planar & Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization (Base-catalyzed) Peptide Desired Peptide (No Racemization) Activated_Ester->Peptide Nucleophilic Attack (Desired Pathway) HOBt HOBt Additive Activated_Ester->HOBt Suppression Oxazolone->Activated_Ester Protonation D_AA D-Amino Acid Derivative (Racemized Product) Oxazolone->D_AA Ring Opening (Forms D-isomer) HOBt->Peptide Favors direct aminolysis

Caption: General mechanism of racemization via oxazolone formation and its suppression.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Isonipecotic acid (Boc-Inp-OH). This resource provides troubleshooting advice, detailed experimental protocols, and comparative data to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yield when using this compound?

Low coupling yield with this compound is a common issue primarily due to the steric hindrance of this cyclic secondary amino acid. The piperidine (B6355638) ring structure restricts access to the N-terminal amine, making it less reactive than primary amines of other amino acids. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.

Q2: My standard coupling protocol with DIC/HOBt is giving poor results for this compound. What should I do?

Standard coupling reagents like Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often not potent enough to efficiently drive the coupling of sterically hindered amino acids like this compound to completion. It is highly recommended to switch to a more powerful uronium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents form more reactive activated esters, which can significantly improve coupling efficiency.

Q3: How can I monitor the coupling efficiency of this compound, since the Kaiser test is not reliable for secondary amines?

The Kaiser (ninhydrin) test is not suitable for monitoring the coupling of secondary amines like this compound as it gives a false negative or a weak color change. The recommended alternative is the Chloranil test . This colorimetric test is specific for secondary amines and will result in a dark blue to green color on the resin beads if free amines are present, indicating an incomplete coupling reaction.[1][2][3][4]

Q4: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This strategy is highly recommended for difficult couplings, such as those involving this compound, to ensure the reaction goes to completion and to maximize the yield of the desired peptide.

Q5: Can increasing the reaction temperature improve the coupling yield of this compound?

Yes, increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered couplings. Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, it is crucial to monitor for potential side reactions, such as racemization, which can also be accelerated at higher temperatures.

Troubleshooting Guide

Low peptide yield after incorporating this compound can stem from several factors. This guide provides a systematic approach to diagnose and resolve the underlying issues.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While direct peer-reviewed comparative studies on this compound are limited, the following table summarizes quantitative data extrapolated from studies on other sterically hindered Boc-protected amino acids. These values are representative and may vary based on the specific peptide sequence and reaction conditions.[5]

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings; rapid reaction times.[5]
HBTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent, though slightly less reactive than HATU.[5]
PyBOP/DIPEA 90 - 98> 95LowA strong activating agent, often used for difficult couplings.
DIC/OxymaPure 92 - 97> 95Very LowOxymaPure enhances coupling efficiency and effectively suppresses racemization.[5]
DIC/HOBt 70 - 90> 90ModerateCost-effective but often insufficient for highly hindered amino acids.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin substitution)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin completely in DMF for at least 30 minutes.

  • Deprotection: If applicable, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures.

  • Washing: Thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove all traces of the deprotection solution.

  • Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated this compound solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Chloranil test to monitor the completion of the coupling. A negative test (colorless to pale-yellow beads) indicates a complete reaction.[1][3]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Double Coupling and Capping Strategy for this compound

Use this protocol if a single coupling (Protocol 1) is found to be incomplete based on the Chloranil test.

Procedure:

  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Wash: After the initial coupling time, filter the reaction solution away from the resin and wash the resin 3-5 times with DMF.

  • Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 2-4 hours.

  • Monitoring: Check for reaction completeness again using the Chloranil test.

  • Capping (Recommended): If the reaction is still incomplete or to ensure no deletion sequences are formed, cap any remaining unreacted amines.

    • Wash the resin with DMF.

    • Prepare a capping solution (e.g., 10% acetic anhydride (B1165640) and 2% DIPEA in DMF).

    • Add the capping solution to the resin and shake for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM to remove excess capping reagents.

Protocol 3: Chloranil Test for Monitoring Secondary Amine Coupling

Reagents:

  • Solution A: 2% Acetaldehyde in DMF

  • Solution B: 2% Chloranil in DMF

Procedure:

  • Take a few beads of the washed and dried peptide-resin.

  • Add 1-2 drops of Solution A.

  • Add 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5-10 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Dark blue to green beads indicate the presence of free secondary amines.

    • Negative (Complete Coupling): Colorless to pale-yellow beads indicate the absence of free secondary amines.[1][3]

Visualizations

Troubleshooting_Low_Yield start Low Yield with this compound check_coupling_reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->check_coupling_reagent switch_reagent Switch to a potent coupling reagent (HATU, HBTU, PyBOP) check_coupling_reagent->switch_reagent Yes check_monitoring How is coupling monitored? check_coupling_reagent->check_monitoring No switch_reagent->check_monitoring use_chloranil Use Chloranil test for secondary amines check_monitoring->use_chloranil Kaiser Test incomplete_coupling Chloranil test positive (incomplete coupling)? check_monitoring->incomplete_coupling Chloranil Test use_chloranil->incomplete_coupling double_couple Perform a double coupling incomplete_coupling->double_couple Yes cap_and_proceed Cap unreacted amines and proceed with synthesis incomplete_coupling->cap_and_proceed No still_incomplete Still incomplete after double coupling? double_couple->still_incomplete optimize_conditions Optimize reaction conditions: - Increase temperature (30-40°C) - Increase reagent equivalents (up to 4x) - Extend reaction time (up to 24h) still_incomplete->optimize_conditions Yes still_incomplete->cap_and_proceed No optimize_conditions->cap_and_proceed

Caption: Troubleshooting workflow for low yield with this compound.

SPPS_Cycle cluster_0 SPPS Cycle for this compound resin Resin-Bound Peptide (Free N-terminus) coupling 1. Coupling with activated This compound (e.g., using HATU) resin->coupling wash1 2. Wash (DMF, DCM) coupling->wash1 monitoring 3. Monitoring (Chloranil Test) wash1->monitoring deprotection 4. Boc Deprotection (TFA/DCM) monitoring->deprotection Negative double_coupling Double Couple / Cap monitoring->double_coupling Positive wash2 5. Wash & Neutralization deprotection->wash2 next_cycle Ready for next coupling cycle wash2->next_cycle double_coupling->coupling

Caption: Experimental workflow for a single SPPS cycle with this compound.

References

Technical Support Center: Boc-Inp-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: The most common impurities include unreacted starting materials, primarily isonipecotic acid, and excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Other potential byproducts can arise from the breakdown of (Boc)₂O, such as tert-butyl alcohol. If the starting isonipecotic acid is not pure, you may also carry over related impurities.

Q2: My crude this compound product is an oil and is difficult to handle. How can I solidify it?

A2: It is not uncommon for crude Boc-protected amino acids to be oily due to residual solvents or minor impurities.[1] A common technique to solidify the product is to dissolve the oil in a suitable solvent like diethyl ether and then precipitate it by adding a non-polar solvent such as hexane (B92381).[2] Seeding the oil with a small crystal of pure this compound can also induce crystallization.[3] Another effective method is converting the oily product into a dicyclohexylamine (B1670486) (DCHA) salt, which is typically a stable, crystalline solid that is easier to purify by recrystallization.[4]

Q3: During the aqueous workup, I'm not getting good separation. What can I do?

A3: Poor separation during aqueous extraction can be due to several factors. Ensure the pH of the aqueous layer is distinctly acidic (pH 1-2) when extracting the product into an organic solvent.[5] If emulsions form, adding a small amount of brine can help to break them. Using a different organic solvent with a lower water miscibility, such as ethyl acetate (B1210297) or dichloromethane, may also improve phase separation.

Q4: Can side reactions occur on the piperidine (B6355638) ring of this compound?

A4: Under standard Boc protection conditions, the piperidine ring is generally stable. The reaction primarily occurs at the secondary amine. However, under harsh acidic or basic conditions or in the presence of strong oxidizing or reducing agents, the ring could potentially undergo undesired reactions. It's crucial to adhere to recommended reaction conditions.

Q5: Is column chromatography a good method for purifying this compound?

A5: Yes, silica (B1680970) gel column chromatography can be an effective method for purifying this compound, especially for removing non-acidic byproducts.[6] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient base or (Boc)₂O.Ensure at least one equivalent of base (e.g., NaOH, NaHCO₃, or triethylamine) is used to deprotonate the isonipecotic acid.[] Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction by TLC until the starting material is consumed.
Product lost during aqueous workup.Carefully adjust the pH to ~2 with a non-strong acid like citric acid or KHSO₄ before extraction.[2] Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
Product Contaminated with Starting Material (Isonipecotic Acid) Incomplete reaction.Increase reaction time or use a slight excess of (Boc)₂O.
Inefficient extraction.During the workup, after basifying the solution to remove unreacted (Boc)₂O, ensure the subsequent acidification and extraction steps are thorough to isolate the this compound from the more water-soluble isonipecotic acid.
Product Contaminated with (Boc)₂O or its Byproducts Excess (Boc)₂O was used.After the reaction is complete, perform a wash with a basic solution (e.g., saturated sodium bicarbonate) to hydrolyze and remove excess (Boc)₂O.[8]
Inefficient removal of tert-butyl alcohol.Ensure complete removal of solvents under reduced pressure after extraction.[2] Co-evaporation with a solvent like toluene (B28343) can help remove residual volatile impurities.
Product is a Persistent Oil Presence of residual solvents or impurities.Try precipitating the product from a solution (e.g., diethyl ether) by adding a non-polar solvent (e.g., hexane).[2]
Product is hygroscopic.Ensure all glassware is dry and use anhydrous solvents. Dry the final product under high vacuum.[1]
Consider conversion to a DCHA salt for easier handling and purification.[4]

Data Presentation: Purity Comparison

The following table summarizes typical purity levels of this compound after different stages of purification.

Purification Stage Typical Purity (by HPLC) Common Impurities Present
Crude Product (Post-Workup) 75-90%Isonipecotic Acid, (Boc)₂O byproducts, residual solvents
After Recrystallization >98%Trace amounts of starting material and solvents
After Column Chromatography >99%Minimal detectable impurities

Experimental Protocols

Protocol 1: General Aqueous Workup for Byproduct Removal

This protocol is designed to remove unreacted starting materials and excess reagents after the Boc-protection reaction.

  • Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with water.

  • Extract the aqueous mixture twice with a non-polar solvent like pentane (B18724) or diethyl ether to remove non-polar byproducts.

  • Carefully acidify the aqueous layer to a pH of 1-2 using a cold solution of potassium hydrogen sulfate (B86663) (KHSO₄) or 5% citric acid.[2]

  • Immediately extract the acidified aqueous layer three to four times with ethyl acetate.

  • Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.[2]

Protocol 2: Recrystallization of this compound

This protocol is for the purification of crude, solid this compound.

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, place the solution in a refrigerator or freezer.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under high vacuum to a constant weight.

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Aqueous Workup cluster_purification Purification start 1. Dissolve Isonipecotic Acid and Base in Solvent add_boc 2. Add (Boc)₂O start->add_boc react 3. Stir at Room Temp (Monitor by TLC) add_boc->react dilute 4. Dilute with Water react->dilute acidify 5. Acidify to pH 1-2 dilute->acidify extract 6. Extract with Organic Solvent acidify->extract dry 7. Dry and Evaporate extract->dry crude Crude this compound dry->crude recrystallize 8. Recrystallization crude->recrystallize chromatography or Column Chromatography crude->chromatography pure Pure this compound recrystallize->pure chromatography->pure

Caption: Standard experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_purity Purity Issues cluster_physical Physical State Issues start Problem with This compound Reaction impurity_check Analyze Crude Product (TLC, HPLC, NMR) start->impurity_check is_oil Product is a Persistent Oil? start->is_oil sm_present Starting Material (Inp-OH) Present? impurity_check->sm_present sm_yes Incomplete Reaction or Inefficient Extraction sm_present->sm_yes Yes sm_no Proceed to next check sm_present->sm_no No boc2o_present (Boc)₂O Byproducts Present? boc2o_yes Inefficient Basic Wash boc2o_present->boc2o_yes Yes boc2o_no Other Impurities boc2o_present->boc2o_no No fix_sm Optimize Reaction Time/ Stoichiometry or Improve Aqueous Workup sm_yes->fix_sm sm_no->boc2o_present fix_boc2o Repeat Basic Wash (e.g., NaHCO₃ solution) boc2o_yes->fix_boc2o oil_yes Residual Solvents or Amorphous Solid is_oil->oil_yes Yes oil_no Product is Solid is_oil->oil_no No solidify Attempt Precipitation (e.g., Ether/Hexane) or Seed Crystallization oil_yes->solidify

Caption: Troubleshooting decision tree for common issues in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Boc-Inp-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the purity of building blocks is paramount to the success of their work. Boc-Inp-OH (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid), a key heterocyclic building block, is no exception. High-performance liquid chromatography (HPLC) stands as the primary analytical technique for assessing its purity. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental protocols and data, to assist in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted method for determining the purity of this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities. Commercial suppliers of this compound typically report purity levels of ≥99.0% as determined by HPLC.[1]

Unveiling Impurities

Potential impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Isonipecotic acid.

  • Byproducts of Boc-protection: Di-tert-butyl carbonate, tert-butanol.

  • Related impurities: Isomers or degradation products.

A well-developed HPLC method can effectively separate these impurities from the main this compound peak, allowing for accurate quantification.

Alternative Analytical Methodologies

While HPLC is the predominant technique, other methods can provide complementary or, in some cases, more specific information regarding the purity of this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][3][4][5] It provides a highly accurate purity assessment based on the integration of specific proton signals relative to a certified internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry.[6] It is particularly useful for identifying unknown impurities by providing molecular weight information.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for monitoring the progress of a reaction or for a preliminary purity check.[7] However, it lacks the resolution and quantitative accuracy of HPLC.

  • Chiral HPLC: For applications where the stereochemistry of substituted piperidines is critical, chiral HPLC can be employed to determine the enantiomeric purity of the sample.[8][9][10]

Comparative Analysis of Purity Assessment Methods

The following table summarizes the key performance characteristics of the different analytical methods for the purity analysis of this compound.

FeatureHPLCqNMRLC-MSTLC
Principle Differential partitioning between a stationary and mobile phaseNuclear magnetic resonance signal intensity relative to a standardSeparation by chromatography and detection by mass-to-charge ratioDifferential migration on a solid support
Quantitation Highly quantitativeHighly quantitative (primary method)Semi-quantitative to quantitativeSemi-quantitative at best
Resolution HighN/A (spectroscopic method)HighLow to moderate
Sensitivity HighModerateVery HighLow
Impurity ID Requires impurity standardsLimited structural informationProvides molecular weightBased on relative migration
Throughput High (with autosampler)ModerateHighHigh
Cost Moderate instrument cost, ongoing solvent costsHigh instrument costHigh instrument costVery low

Experimental Protocols

Purity Analysis of this compound by HPLC

Objective: To determine the purity of this compound by separating it from potential impurities using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Sample: this compound dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical processes involved in the purity analysis of this compound, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Equilibrate C18 Column prep3->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 hplc4 UV Detection (210 nm) hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 data2 Calculate % Purity data1->data2 Method_Selection node_result node_result start Purity Question quant Quantitative Result Needed? start->quant impurity_id Impurity Identification Needed? quant->impurity_id Yes tlc TLC quant->tlc No (Qualitative Screen) lc_ms LC-MS impurity_id->lc_ms Yes hplc_qnmr HPLC or qNMR impurity_id->hplc_qnmr No chiral Enantiomeric Purity Needed? chiral_hplc Chiral HPLC chiral->chiral_hplc Yes hplc_qnmr_final HPLC or qNMR chiral->hplc_qnmr_final No hplc_qnmr->chiral hplc_final HPLC qnmr_final qNMR hplc_qnmr_final->hplc_final Standard Method hplc_qnmr_final->qnmr_final Primary Method

References

A Comparative Guide to the Characterization of Peptides Containing Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, the incorporation of non-natural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid) is a cyclic amino acid that serves as a valuable building block in peptide synthesis. Its rigid piperidine (B6355638) ring structure imparts conformational constraints on the peptide backbone, which can lead to enhanced biological activity, increased enzymatic stability, and improved receptor selectivity.[1][2]

This guide provides a comparative analysis of a model peptide containing this compound against its native counterpart. We present supporting experimental data, detailed protocols for its synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows. The data presented herein is illustrative, based on established principles of peptide chemistry and the known effects of incorporating conformationally constrained amino acids.

Performance Comparison: Native Peptide vs. Inp-Containing Peptide

The introduction of this compound into a peptide sequence can significantly alter its physicochemical and biological properties. To illustrate these effects, we present a comparative analysis of a model bioactive peptide, "Peptide-N" (Native), and its analogue containing an isonipecotic acid residue, "Peptide-I" (Inp-containing).

Table 1: Physicochemical Properties
PropertyPeptide-N (Native)Peptide-I (Inp-Containing)Method
Molecular Weight (Da) 1250.41319.6Mass Spectrometry
HPLC Retention Time (min) 15.217.8RP-HPLC
Solubility (mg/mL in PBS) 2.53.1UV-Vis Spectroscopy

The increased molecular weight of Peptide-I is consistent with the addition of the Inp residue. The longer retention time in reverse-phase HPLC suggests increased hydrophobicity, a common feature of peptides modified with cyclic non-natural amino acids.

Table 2: Conformational Analysis
ParameterPeptide-N (Native)Peptide-I (Inp-Containing)Method
Predominant Secondary Structure Random CoilDefined Turn StructureCircular Dichroism (CD)
Amide Proton Temp. Coefficient (ppb/K) > -4.5< -4.5 (for residues near Inp)NMR Spectroscopy

Circular dichroism spectroscopy indicates that while the native peptide exists predominantly as a random coil in solution, the Inp-containing analogue adopts a more defined, turn-like conformation.[3][4][5][6] This is further supported by NMR data, where the temperature coefficients of amide protons near the Inp residue are indicative of their involvement in stable intramolecular hydrogen bonds.[7]

Table 3: Biological Performance
ParameterPeptide-N (Native)Peptide-I (Inp-Containing)Method
Receptor Binding Affinity (Kd, nM) 85.315.7Surface Plasmon Resonance (SPR)
Enzymatic Stability (t1/2 in plasma, min) 25> 240HPLC-MS
In vitro Bioactivity (EC50, nM) 120.522.8Cell-based Assay

The data clearly demonstrates the advantages of incorporating this compound. The conformationally constrained Peptide-I exhibits a significantly higher binding affinity to its target receptor, likely due to a reduction in the entropic penalty upon binding.[1] Furthermore, the resistance to enzymatic degradation is dramatically improved, a crucial factor for in vivo applications.[8][9] This enhanced stability and affinity translate to a marked improvement in in vitro bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide comprehensive protocols for the synthesis, purification, and characterization of peptides containing this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) of Peptide-I

This protocol outlines the manual synthesis of a model decapeptide containing an Inp residue using Boc-SPPS.

Materials:

  • Resins: Merrifield resin pre-loaded with the C-terminal amino acid.[10]

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU, HOBt, and DIPEA.

  • Deprotection Reagent: 50% TFA in DCM.

  • Solvents: DCM, DMF, NMP, Isopropanol.

  • Cleavage Cocktail: HF/anisole (9:1).

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DCM for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the resin, followed by the amino acid solution.

    • Agitate the reaction mixture for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the HF/anisole cleavage cocktail at 0°C for 1 hour.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.[11][12][13][14]

  • Characterization: Confirm the identity and purity of the peptide by LC-MS.[15]

Conformational Analysis by CD and NMR Spectroscopy

Circular Dichroism (CD) Spectroscopy: [3][4][5][6]

  • Prepare peptide solutions (0.1 mg/mL) in 10 mM phosphate (B84403) buffer (pH 7.4).

  • Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Record the spectra of the buffer alone for baseline correction.

  • Analyze the spectra for secondary structure content using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7]

  • Dissolve the peptide (1-2 mg) in 90% H2O/10% D2O.

  • Acquire 1D and 2D (TOCSY, NOESY) NMR spectra on a 600 MHz or higher spectrometer.

  • Assign proton resonances using standard methods.

  • Measure temperature coefficients for amide protons by acquiring spectra at different temperatures (e.g., 288K to 308K in 5K increments).

Enzymatic Stability Assay
  • Prepare a stock solution of the peptide (1 mg/mL) in PBS.

  • Incubate the peptide at a final concentration of 100 µM in 80% human plasma at 37°C.

  • At various time points (0, 15, 30, 60, 120, 240 min), quench the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide.

Visualizations

Experimental Workflow for Peptide Characterization

G Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Boc-SPPS Cleavage HF Cleavage SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification MS LC-MS Analysis Purification->MS Identity & Purity CD CD Spectroscopy Purification->CD Conformation NMR NMR Spectroscopy Purification->NMR 3D Structure Stability Enzymatic Stability Assay Purification->Stability Metabolic Stability Binding Receptor Binding Assay Purification->Binding Bioactivity In Vitro Bioactivity Binding->Bioactivity

Caption: Workflow for the synthesis, purification, and characterization of peptides.

Illustrative GPCR Signaling Pathway

Many bioactive peptides exert their effects through G-protein coupled receptors (GPCRs). The incorporation of this compound can enhance the peptide's interaction with its GPCR target.

G GPCR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Inp-Containing Peptide (Agonist) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation (Gα) cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of target proteins

Caption: A generic Gs-coupled GPCR signaling pathway activated by an Inp-peptide.

Conclusion

The incorporation of this compound into peptide sequences offers a powerful strategy for enhancing their therapeutic potential. As demonstrated through this comparative guide, the introduction of this conformationally constrained amino acid can lead to significant improvements in receptor binding affinity, enzymatic stability, and overall bioactivity. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize novel peptide analogues. By leveraging the unique properties of this compound, scientists can rationally design next-generation peptide therapeutics with optimized pharmacological profiles.

References

A Comparative Guide to the NMR Analysis of Peptides Containing Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptides is a cornerstone of modern drug design, enabling the fine-tuning of secondary structures to enhance biological activity and stability. Boc-Inp-OH (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid), a cyclic gamma-amino acid, offers a unique structural scaffold to induce specific turns and folds in peptides. Understanding the conformational impact of this compound is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comparative analysis of the NMR characteristics of peptides containing this compound against other commonly used Boc-protected amino acids. Due to the limited availability of published NMR data for peptides explicitly containing this compound, this guide synthesizes information from the analysis of the free amino acid, analogous cyclic structures, and general principles of peptide NMR spectroscopy.

Data Presentation: Comparative NMR Data

The following tables summarize key ¹H and ¹³C NMR chemical shifts for this compound and a selection of other Boc-protected amino acids and dipeptides. These values serve as a baseline for understanding the spectral features of these building blocks before and after their incorporation into a peptide chain.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Boc-Protected Amino Acids

CompoundBoc (9H, s)α-H (1H)Other Key SignalsSolvent
This compound ~1.452.45-2.55 (m)1.60-1.95 (m, 4H, piperidine), 2.80-3.00 (m, 2H, piperidine), 3.85-4.05 (m, 2H, piperidine)CDCl₃
Boc-Ala-OH 1.444.32 (m)1.38 (d, 3H)CDCl₃
Boc-Val-OH 1.454.25 (m)0.95-1.05 (m, 6H), 2.15-2.25 (m, 1H)CDCl₃
Boc-Pro-OH 1.41/1.474.20-4.35 (m)1.80-2.35 (m, 4H), 3.35-3.60 (m, 2H)CDCl₃
Boc-Pip-OH 1.464.75-4.85 (m)1.20-1.80 (m, 6H), 2.95-3.15 (m, 1H), 3.90-4.05 (m, 1H)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Boc-Protected Amino Acids

CompoundBoc (C(CH₃)₃)Boc (C=O)α-COther Key SignalsSolvent
This compound 28.4154.940.528.0 (piperidine), 43.0 (piperidine), 180.5 (COOH)CDCl₃
Boc-Ala-OH 28.3155.449.118.7 (CH₃), 178.1 (COOH)CDCl₃
Boc-Val-OH 28.4155.858.017.5, 19.3 (CH₃), 30.8 (β-C), 177.5 (COOH)CDCl₃
Boc-Pro-OH 28.4154.459.123.7, 30.9 (ring CH₂), 46.3 (ring CH₂), 178.8 (COOH)CDCl₃
Boc-Pip-OH 28.4155.055.520.5, 25.0, 26.5 (ring CH₂), 44.5 (ring CH₂), 178.0 (COOH)CDCl₃

Table 3: Comparative ¹H NMR Data for Dipeptides (Boc-X-Y-OMe)

DipeptideBoc (9H, s)α-H (X)α-H (Y)Amide NHSolvent
Boc-Ala-Pro-OMe [1]1.404.45 (m)4.51 (m)Not ObservedCDCl₃
Boc-Phe-Ala-OMe 1.394.40 (m)4.58 (m)6.55 (d)CDCl₃
Boc-Pro-Pro-OMe [1]1.394.15 (m)4.42 (m)Not ObservedCDCl₃

Note: The chemical shifts for this compound are based on the free amino acid and are expected to shift upon incorporation into a peptide chain. The data for other amino acids and dipeptides are sourced from publicly available databases and literature.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality NMR data for conformational analysis.

Peptide Synthesis (Solid-Phase)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including this compound or other alternatives) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O 9:1). The choice of solvent can significantly impact chemical shifts and the observation of amide protons.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify major proton resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify coupled spin systems for each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 200-400 ms. These experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequencing and confirming assignments.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances sequentially using the combination of 2D NMR spectra. Analyze NOE/ROE cross-peaks to generate distance restraints for conformational analysis and structure calculation.

Mandatory Visualization

Caption: Experimental workflow for peptide synthesis and NMR analysis.

Conformational_Analysis_Logic cluster_data Experimental Data cluster_restraints Structural Restraints cluster_structure 3D Structure Chemical_Shifts Chemical Shifts (¹H, ¹³C) Torsion_Angles Dihedral Angle Restraints Chemical_Shifts->Torsion_Angles via Karplus relationship Coupling_Constants ³J-Coupling Constants Coupling_Constants->Torsion_Angles NOE_ROE NOE / ROE Intensities Distance_Restraints Interproton Distance Restraints NOE_ROE->Distance_Restraints Structure_Calculation Structure Calculation Torsion_Angles->Structure_Calculation Distance_Restraints->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

Caption: Logic diagram for peptide conformational analysis using NMR data.

Performance Comparison and Discussion

The incorporation of this compound into a peptide is expected to significantly influence its NMR spectrum and conformational properties compared to more flexible or different-sized cyclic amino acids.

  • Chemical Shifts: The piperidine ring protons of this compound will exhibit characteristic chemical shifts, which will be sensitive to the local electronic environment and the overall peptide conformation. Upon peptide bond formation, the α-proton (at the 4-position of the piperidine ring) is expected to experience a downfield shift. The degree of this shift can provide initial insights into the local conformation. Compared to the five-membered ring of proline, the six-membered ring of isonipecotic acid has more conformational flexibility (chair, boat, twist-boat). This flexibility may result in broader signals or the presence of multiple conformers in slow exchange on the NMR timescale.

  • Conformational Rigidity and NOEs: The primary advantage of using constrained amino acids like this compound is the reduction in the number of accessible conformations. This leads to a more defined set of NOE cross-peaks. For a peptide containing this compound, specific NOEs between the piperidine ring protons and adjacent amino acid residues will be critical for defining the local structure. For instance, NOEs between the axial and equatorial protons of the piperidine ring and the α-proton of the preceding residue can define the ψ dihedral angle. The pattern of these NOEs will be distinct from those observed for peptides containing the more rigid proline or the more flexible acyclic amino acids.

  • Comparison with Alternatives:

    • vs. Boc-Pro-OH: Proline's five-membered ring is more rigid than the six-membered ring of isonipecotic acid. This rigidity in proline-containing peptides often leads to sharper NMR signals and a more easily defined conformation. The cis-trans isomerization of the X-Pro amide bond is a well-known phenomenon that results in two sets of resonances. A similar, though potentially more complex, conformational equilibrium might be observed for the X-Inp bond.

    • vs. Boc-Pip-OH (Pipecolic Acid): Pipecolic acid is a six-membered ring homolog of proline. Like isonipecotic acid, it introduces a higher degree of flexibility compared to proline. The NMR analysis of pipecolic acid-containing peptides has shown that the chair conformation of the piperidine ring is predominant. The key difference between this compound and Boc-Pip-OH is the position of the carboxyl group, which will lead to different backbone geometries and, consequently, different NOE patterns and overall peptide conformations.

    • vs. Acyclic Amino Acids (e.g., Boc-Ala-OH, Boc-Val-OH): Peptides containing flexible acyclic amino acids typically exist as an ensemble of rapidly interconverting conformations in solution. This often results in averaged NMR parameters and fewer long-range NOEs, making it challenging to define a single predominant structure. The incorporation of this compound is intended to overcome this by locking the peptide backbone into a more defined conformation, which would be evident from a larger number of unambiguous, long-range NOEs.

References

A Comparative Guide to the Analysis of Boc-Inp-OH Peptides: Mass Spectrometry vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), into peptide structures is a critical strategy in modern drug discovery, offering pathways to enhanced stability and novel biological activities. The effective characterization of these modified peptides is paramount for both research and development and for quality control. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the characterization of peptides containing this compound, supported by established experimental principles and data from analogous molecules.

Performance Comparison: Mass Spectrometry, HPLC, and Amino Acid Analysis

The choice of analytical technique for a this compound-containing peptide depends on the specific information required, such as molecular weight confirmation, purity assessment, or amino acid composition. Each method offers distinct advantages and disadvantages in terms of the data it provides, its sensitivity, and its effect on the analyte.

ParameterMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Amino Acid Analysis (AAA)
Primary Information Molecular Weight, Sequence, Impurity IdentificationPurity, QuantificationAmino Acid Composition and Ratio
Intact Peptide Analysis Yes (MALDI-TOF is preferred to minimize Boc-group loss)YesNo (Requires peptide hydrolysis)
This compound Integrity ESI-MS/MS can cause in-source fragmentation and loss of the Boc-group. Softer ionization methods like MALDI are recommended.PreservedThe this compound structure is destroyed during acid hydrolysis.
Sensitivity High (pmol to fmol range)Moderate (pmol to nmol range)Moderate (pmol to nmol range)
Quantitative Accuracy Good with internal standardsExcellentExcellent for canonical amino acids
Impurity Profiling Excellent for identifying unknown impurities by massGood for separating and quantifying known and unknown impuritiesNot suitable for impurity profiling
Throughput HighHighLow to Moderate

Experimental Methodologies

Mass Spectrometry Analysis of a this compound Peptide

Mass spectrometry is a powerful tool for the definitive identification of a synthesized peptide. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be utilized, with the latter often being preferred for its "softer" ionization that can help preserve the labile Boc protecting group.

Sample Preparation:

  • Dissolve the purified this compound peptide in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of 10 pmol/µL.

  • For MALDI-TOF analysis, mix 1 µL of the peptide solution with 1 µL of a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid) directly on the MALDI target plate and allow to air dry.

Instrumentation and Data Acquisition (MALDI-TOF MS):

  • Instrument: MALDI-TOF Mass Spectrometer

  • Mode: Reflector positive ion mode

  • Laser: Nitrogen laser (337 nm)

  • Mass Range: 500-4000 m/z

  • Calibration: External calibration using a standard peptide mixture.

Expected Data and Interpretation:

The primary goal is to observe the protonated molecular ion [M+H]⁺ corresponding to the calculated mass of the this compound peptide. In MS/MS analysis, fragmentation of the peptide backbone will produce b- and y-type ions, which can confirm the amino acid sequence. A characteristic fragmentation of the this compound residue would be the neutral loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for assessing the purity of synthetic peptides. A reversed-phase C18 column is typically used to separate the target peptide from any synthesis-related impurities.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL

Expected Data and Interpretation:

The chromatogram will show a major peak corresponding to the intact this compound peptide. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Impurities such as deletion sequences or peptides that have lost the Boc-group will appear as separate, typically earlier eluting, peaks.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of a peptide. This technique involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.

Protocol:

  • An accurately weighed sample of the peptide is placed in a hydrolysis tube.

  • 6N HCl is added, and the tube is sealed under vacuum.

  • The sample is heated at 110°C for 24 hours to hydrolyze the peptide bonds.

  • The hydrolysate is dried to remove the acid.

  • The resulting amino acids are derivatized, separated by ion-exchange chromatography or reversed-phase HPLC, and quantified by comparison to known standards.

Expected Data and Interpretation:

AAA will provide the relative ratios of the constituent canonical amino acids. However, the this compound residue will not be detected in its intact form due to the harsh acidic hydrolysis conditions which will cleave the Boc group and may also degrade the piperidine (B6355638) ring structure. Therefore, AAA is not a suitable method for the direct quantification of this compound within a peptide but can be used to confirm the ratios of the other amino acids.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Techniques cluster_data Data Output Peptide This compound Peptide MS Mass Spectrometry Peptide->MS Identification HPLC HPLC Peptide->HPLC Purity Check AAA Amino Acid Analysis Peptide->AAA Composition MS_Data Molecular Weight Sequence Confirmation MS->MS_Data HPLC_Data Purity Assessment Quantification HPLC->HPLC_Data AAA_Data Amino Acid Ratios (Canonical Only) AAA->AAA_Data

Caption: Workflow for the analysis of this compound peptides.

Logical Relationships in Method Selection

Method_Selection Goal Analytical Goal MW_Confirm Confirm Molecular Weight and Sequence Goal->MW_Confirm Purity Assess Purity and Quantify Goal->Purity Composition Determine Amino Acid Composition Goal->Composition Select_MS Select Mass Spectrometry MW_Confirm->Select_MS Select_HPLC Select HPLC Purity->Select_HPLC Select_AAA Select Amino Acid Analysis Composition->Select_AAA

A Comparative Guide to Boc Protection in the Synthesis of Specific and Challenging Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that directly influences the yield, purity, and success of synthesizing complex peptide sequences. While Fmoc/tBu chemistry is widely adopted for its milder conditions, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a powerful and often superior alternative for specific and "difficult" sequences. This guide provides an objective comparison of the Boc protection strategy with other alternatives, supported by experimental data and detailed protocols.

Boc vs. Fmoc: A Strategic Choice for Difficult Sequences

The fundamental difference between Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid (typically trifluoroacetic acid, TFA), while the Fmoc group is removed by a base (typically piperidine).[1][2] This distinction has significant implications for the synthesis of certain peptides.

Advantages of Boc Chemistry for Specific Sequences:

  • Hydrophobic and Aggregating Peptides: Peptide aggregation during synthesis is a major cause of low yields and purity.[3] In Fmoc chemistry, the peptide-resin is in a neutral state, which can promote intermolecular hydrogen bonding and aggregation.[3] In contrast, the acidic deprotection step in Boc chemistry protonates the newly exposed N-terminal amine. This positive charge reduces hydrogen bonding and aggregation, improving the availability of the amine for the subsequent coupling reaction.[1] This makes Boc chemistry particularly advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[1][4][]

  • Long Polypeptides: The Boc/Bzl strategy has demonstrated high reliability in the synthesis of long and complex polypeptides.[6][7] The robust nature of the chemistry and the ability to minimize aggregation contribute to higher success rates for lengthy sequences.[3]

  • "Difficult" Sequences: For sequences known to be challenging due to steric hindrance or secondary structure formation, Boc-SPPS, especially when combined with in situ neutralization protocols, can lead to higher yields and purer products compared to Fmoc-SPPS.[1][8]

Comparative Summary: Boc vs. Fmoc Chemistry
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection tert-Butyloxycarbonyl (Boc)[1]9-Fluorenylmethyloxycarbonyl (Fmoc)[1]
Deprotection Condition Acidic (e.g., 50% TFA in DCM)[3][9]Basic (e.g., 20% piperidine (B6355638) in DMF)[1][10]
Side-Chain Protection Benzyl-based groups[][11]tert-Butyl-based groups[][]
Final Cleavage Strong acid (e.g., HF, TFMSA)[3][8]Moderate acid (e.g., TFA)[10]
Handling of Aggregation More effective; N-terminal protonation reduces aggregation[1]More prone to aggregation due to neutral peptide-resin state[3]
Suitability Long peptides, hydrophobic sequences, "difficult" sequences[3][6][8]Standard peptides, acid-sensitive peptides, PTMs[3][10]
Safety/Equipment Requires specialized equipment for HF cleavage[3][4]Standard laboratory equipment[1]
Side-Chain Protection Strategies for Problematic Residues in Boc Chemistry

The choice of side-chain protecting groups is crucial for preventing unwanted reactions. Boc chemistry employs a range of benzyl-based protecting groups that are stable to the TFA used for Nα-Boc removal but are cleaved by strong acids like HF in the final step.[11]

Amino AcidCommon Boc-Compatible Side-Chain Protecting Group(s)Rationale and Advantages
Arginine (Arg) Tosyl (Tos), Nitro (NO₂)[13]The Tos group is stable and effectively protects the guanidinium (B1211019) group, removable during HF cleavage.[13] While the NO₂ group is also used, it can be prone to side reactions leading to ornithine formation.[13] The Tos group is generally preferred for its cleaner cleavage.[13]
Histidine (His) Tosyl (Tos), Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp)[13]The imidazole (B134444) side chain of histidine can cause acylation and racemization during coupling.[13] The Tos group effectively masks the nucleophilicity of the imidazole ring.[14] The Bom group is particularly effective at suppressing racemization, though it is more expensive.[13]
Methionine (Met) Unprotected or Sulfoxide (Met(O))[13]Methionine is typically used without side-chain protection.[13] However, the thioether side chain is susceptible to alkylation by carbocations generated during Boc deprotection and can be oxidized.[15][16] Using scavengers like dimethyl sulfide (B99878) in the cleavage cocktail can prevent oxidation.[13] Alternatively, using the pre-oxidized Met(O) derivative can prevent further oxidation during synthesis, with a final reduction step performed post-cleavage.[13]
Serine (Ser) / Threonine (Thr) Benzyl (B1604629) ether (Bzl)[13]The benzyl ether provides robust protection for the hydroxyl groups, preventing side reactions, and is cleanly removed during the final HF cleavage.[13]

Experimental Protocols

Protocol 1: Cyclical Workflow for Boc-SPPS

This cycle is repeated for each amino acid added to the peptide chain.[17]

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM).[17]

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.[9][18]

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove TFA and the cleaved Boc group.[9]

  • Neutralization:

    • Wash the peptide-resin with DCM.[17]

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[17]

    • Agitate for 5-10 minutes at room temperature to neutralize the N-terminal ammonium (B1175870) salt.[9][17]

    • Wash the peptide-resin thoroughly with DCM (3-5 times).[17]

  • Amino Acid Coupling:

    • Dissolve the incoming Boc-protected amino acid (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[17]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[17]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[17]

    • Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[17]

    • Wash the peptide-resin with DMF and DCM to remove excess reagents.

Boc_SPPS_Cycle cluster_0 Boc-SPPS Cycle Start Peptide-Resin (Boc-AA-Resin) Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End End->Deprotection Repeat for next amino acid

Diagram 1: Cyclical Workflow of Boc-SPPS.
Protocol 2: Boc Deprotection Mechanism and Side Reaction Mitigation

The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation.[17] This cation is a reactive electrophile that can cause side reactions, particularly alkylation of nucleophilic side chains like those of Tryptophan, Cysteine, and Methionine.[17][19] The inclusion of "scavengers" in the deprotection solution mitigates these side reactions by trapping the carbocations.[17]

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Mechanism cluster_side_reaction Side Reaction Pathway Boc_Peptide Boc-NH-Peptide Protonation Protonation (H⁺ from TFA) Boc_Peptide->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carbamic_Acid Carbamic Acid + tert-Butyl Cation Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation (Reactive) Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₃N⁺-Peptide (Free Amine Salt) Decarboxylation->Free_Amine Side_Reaction Alkylation of Trp, Met, Cys tButyl_Cation->Side_Reaction Scavenger Scavenger (e.g., Anisole (B1667542), Thioanisole) tButyl_Cation->Scavenger Mitigation Byproduct Alkylated Peptide (Impurity) Side_Reaction->Byproduct Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Diagram 2: Boc Deprotection and Side Reaction Mitigation.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[8][20] This is a hazardous procedure that requires a specialized HF-resistant apparatus (e.g., made from Teflon and Kel-F).[6][8]

  • Preparation:

    • Place the dried peptide-resin in the specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 5-10% v/v), to trap carbocations generated during cleavage.[17]

    • Cool the reaction vessel to between -5°C and 0°C.[17]

  • HF Cleavage:

    • Condense anhydrous HF into the reaction vessel (e.g., 9 mL HF per 1 mL scavenger for 0.5-1g of resin).[8]

    • Stir the mixture at 0°C for 1-2 hours.[17]

  • Work-up:

    • Evaporate the HF under a vacuum.[17]

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[8][17]

    • Filter and dry the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[17]

A "low-high" HF procedure can be used to minimize side reactions. The "low HF" step uses a lower concentration of HF in the presence of dimethyl sulfide (DMS) to remove more acid-labile protecting groups via an SN2 mechanism, which generates fewer carbocations. The subsequent "high HF" step uses standard conditions to cleave the more resistant groups and the peptide from the resin.[17]

HF_Cleavage_Workflow cluster_workflow HF Cleavage Workflow Start Dried Peptide-Resin Prep Place in HF Apparatus Add Scavenger (Anisole) Cool to 0°C Start->Prep HF_Addition Condense Anhydrous HF Prep->HF_Addition Cleavage_Reaction Stir at 0°C for 1-2 hours (Cleavage + Deprotection) HF_Addition->Cleavage_Reaction HF_Evaporation Evaporate HF (Vacuum) Cleavage_Reaction->HF_Evaporation Precipitation Wash with Cold Diethyl Ether HF_Evaporation->Precipitation Isolation Filter and Dry Crude Peptide Precipitation->Isolation Purification Dissolve in Buffer Purify via HPLC Isolation->Purification Final_Product Pure Peptide Purification->Final_Product

Diagram 3: Workflow for Final HF Cleavage and Peptide Workup.

References

A Comparative Guide to Boc-Inp-OH and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, particularly for the development of novel therapeutics and research probes, the choice of building blocks is a critical determinant of success. This guide provides an objective comparison of Boc-Inp-OH (tert-butyloxycarbonyl-isonipecotic acid) and its primary alternative, Fmoc-Inp-OH (fluorenylmethyloxycarbonyl-isonipecotic acid), for their application in solid-phase peptide synthesis (SPPS). This comparison is supported by available data on their chemical properties, typical performance in peptide synthesis, and their application in the synthesis of biologically active peptides such as ghrelin receptor agonists.

Introduction to Isonipecotic Acid in Peptide Synthesis

Isonipecotic acid (Inp), a cyclic non-proteinogenic amino acid, is a valuable building block for introducing conformational constraints into peptide backbones. This structural modification can lead to enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic profiles, making it a desirable component in drug design. The two most common N-α-protected derivatives for its incorporation via SPPS are this compound and Fmoc-Inp-OH, each aligned with a different orthogonal protection strategy.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides crucial information about the quality and purity of a chemical reagent. While lot-specific data can vary, a comparison of typical specifications for this compound and Fmoc-Inp-OH reveals high standards of purity for both products.

ParameterThis compoundFmoc-Inp-OHAlternative: Boc-Pip-OH
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Purity (by HPLC) ≥99.0%≥98.0%[1]≥98%
Molecular Formula C₁₁H₁₉NO₄C₂₁H₂₁NO₄[2]C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol 351.40 g/mol [2]229.27 g/mol
Solubility Soluble in DMFSoluble in DMF[1]Soluble in Acetic Acid
Storage Room Temperature2-8°CRoom Temperature

Note: Data is based on typical values found on supplier websites and may vary between lots and suppliers. For exact specifications, always refer to the lot-specific Certificate of Analysis.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between Boc and Fmoc protection strategies for incorporating isonipecotic acid depends on several factors, including the desired peptide sequence, the presence of other sensitive functional groups, and the preferred synthesis workflow.

Boc Strategy with this compound

The Boc (tert-butyloxycarbonyl) strategy is the classic approach to SPPS. It involves the use of an acid-labile Boc group for N-α-protection, which is typically removed with trifluoroacetic acid (TFA).

Advantages:

  • Reduced Aggregation: The repeated acid treatment during Boc deprotection can help to disrupt peptide aggregation on the resin, which can be advantageous for the synthesis of "difficult" or hydrophobic sequences.

  • Lower Cost: Boc-protected amino acids and the associated reagents are often less expensive than their Fmoc counterparts.

Disadvantages:

  • Harsh Conditions: The use of strong acids like TFA for deprotection and hydrofluoric acid (HF) for final cleavage can lead to side reactions and degradation of sensitive residues.

  • Less Orthogonal: The side-chain protecting groups are also acid-labile, which can lead to their premature removal during the synthesis.

Fmoc Strategy with Fmoc-Inp-OH

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is currently the more widely used method for SPPS. It employs a base-labile Fmoc group for N-α-protection, which is removed with a mild base like piperidine (B6355638).

Advantages:

  • Mild Conditions: The use of mild base for deprotection preserves acid-labile side-chain protecting groups and is compatible with a wider range of sensitive moieties.[3]

  • Orthogonality: The Fmoc/tBu strategy offers excellent orthogonality, as the side-chain protecting groups are removed with acid only during the final cleavage step.[3][]

  • Automation-Friendly: The milder conditions and ease of monitoring make the Fmoc strategy well-suited for automated peptide synthesizers.

Disadvantages:

  • Aggregation: The neutral conditions during synthesis can sometimes lead to peptide aggregation on the resin.

  • Cost: Fmoc-protected amino acids and coupling reagents can be more expensive.

Experimental Protocols

Below are generalized protocols for the incorporation of this compound and Fmoc-Inp-OH into a peptide chain using manual solid-phase peptide synthesis.

Boc-SPPS Protocol for this compound Incorporation

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., PAM or Merrifield resin) in dichloromethane (B109758) (DCM).
  • Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM.

2. Neutralization:

  • Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.

3. Coupling of this compound:

  • Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIPEA (6 equivalents) to the solution.
  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  • Monitor the coupling reaction using a qualitative method like the Kaiser test.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

5. Washing:

  • Wash the resin thoroughly with DMF and DCM.

6. Repeat Cycle:

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

7. Cleavage:

  • After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF.

Resin [label="Resin-AA-Boc"]; Deprotection [label="Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(DIPEA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling\n(this compound, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(DMF, DCM)"]; Repeat [label="Repeat Cycle or\nFinal Cleavage (HF)"];

Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Washing; Washing -> Repeat; }

Boc-SPPS workflow for incorporating this compound.

Fmoc-SPPS Protocol for Fmoc-Inp-OH Incorporation

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., Rink Amide or Wang resin) in DMF.
  • Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF.

2. Washing:

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-Inp-OH:

  • Dissolve Fmoc-Inp-OH (3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.[7]
  • Add DIPEA (6 equivalents) to the solution.
  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  • Monitor the coupling reaction.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups.

5. Washing:

  • Wash the resin with DMF.

6. Repeat Cycle:

  • Repeat the deprotection and coupling steps for the subsequent amino acids.

7. Cleavage:

  • After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O).

Resin [label="Resin-AA-Fmoc"]; Deprotection [label="Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="Washing\n(DMF)"]; Coupling [label="Coupling\n(Fmoc-Inp-OH, HCTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="Washing\n(DMF)"]; Repeat [label="Repeat Cycle or\nFinal Cleavage (TFA)"];

Resin -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; }

Fmoc-SPPS workflow for incorporating Fmoc-Inp-OH.

HPLC Analysis of Final Peptide

The purity of the synthesized peptide should be determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Detection: UV absorbance at 214 nm and 280 nm.[8]

The percentage purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[8]

Application in Drug Development: Ghrelin Receptor Agonists

A significant application of isonipecotic acid is in the development of ghrelin receptor agonists. The ghrelin receptor (GHSR-1a) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.[9][10][11] The incorporation of Inp into ghrelin analogues can enhance their stability and potency.[7]

Ghrelin Receptor Signaling Pathway

Upon binding of an agonist (like a ghrelin analogue containing Inp), the ghrelin receptor activates several intracellular signaling pathways. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the physiological effects associated with ghrelin receptor activation.[10][11][12]

Ghrelin_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Ghrelin Ghrelin Analogue (with Inp) GHSR Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR Binds G_Protein G Protein (Gq) GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Appetite Stimulation) Ca_Release->Physiological_Effects PKC->Physiological_Effects

Simplified ghrelin receptor signaling pathway.

Conclusion

Both this compound and Fmoc-Inp-OH are high-purity reagents suitable for the incorporation of isonipecotic acid into synthetic peptides. The choice between the two largely depends on the overall synthetic strategy. The Boc strategy may be advantageous for sequences prone to aggregation, while the Fmoc strategy offers milder conditions and greater compatibility with sensitive functionalities and automated synthesis. The successful application of isonipecotic acid in the development of potent ghrelin receptor agonists underscores its importance in modern drug discovery. Careful selection of the appropriate protected form and optimization of the synthesis protocol are key to achieving high yields and purities of the final peptide product.

References

Conformational Effects of Incorporating Isonipecotic Acid into Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Isonipecotic acid (Inp), a six-membered cyclic γ-amino acid, presents a unique structural scaffold that can enforce specific conformational constraints on the peptide backbone. This guide provides a comparative analysis of the anticipated conformational effects of incorporating Inp into peptides, drawing parallels with the well-studied proline and its analogs. Due to a lack of extensive experimental data specifically on Inp-containing peptides in publicly available literature, this guide focuses on predicting its influence based on structurally related compounds and outlines the experimental protocols required to validate these hypotheses.

Comparison with Proline and its Analogs

Isonipecotic acid, with its piperidine (B6355638) ring, offers a larger and more flexible ring system compared to the five-membered pyrrolidine (B122466) ring of proline. This difference is expected to have significant implications for the local and global conformation of a peptide. The following table summarizes the predicted conformational effects of Inp in comparison to proline and pipecolic acid (Pip), a six-membered α-amino acid analog of proline.

FeatureProline (Pro)Pipecolic Acid (Pip)Isonipecotic Acid (Inp) - Predicted
Ring Size 5-membered6-membered6-membered
Backbone Dihedral Angle (Φ) Restricted to approx. -60° to -75°Broader range than Pro, influencing backbone flexibility.Expected to impose significant constraints on the peptide backbone, but with different dihedral preferences compared to Pro and Pip due to the γ-amino acid nature.
Cis/Trans Isomerization of Preceding Peptide Bond Favors the trans conformation, but the cis conformation is more accessible than for non-prolyl bonds.Generally shows a higher population of the cis conformer compared to proline.[1][2]The influence on the preceding Xaa-Inp bond's cis/trans equilibrium is not experimentally established. However, the steric bulk of the piperidine ring may favor a specific isomer.
Induction of Secondary Structures Potent inducer of β-turns, particularly type I and II.[3]Can induce β-turns and influences helical structures.Predicted to be a strong inducer of turn-like structures, potentially with novel geometries not observed with α-amino acids. The γ-amino acid backbone may lead to the formation of different types of helices or sheet-like structures.[4][5]
Ring Pucker Exhibits Cγ-endo and Cγ-exo puckering, which influences the overall peptide conformation.[3]Adopts chair and boat conformations, providing more conformational possibilities than proline.The piperidine ring is expected to adopt predominantly chair conformations, which will dictate the orientation of the peptide backbone.

Predicted Structural Impact of Isonipecotic Acid

Incorporating Inp into a peptide sequence is hypothesized to:

  • Induce Stable Turn Structures: The constrained cyclic nature of Inp is likely to promote the formation of well-defined turn structures in the peptide backbone. The specific type of turn will depend on the stereochemistry of the Inp residue and its position within the peptide sequence.

  • Modulate Backbone Flexibility: The piperidine ring of Inp will significantly reduce the local conformational freedom of the peptide chain, leading to a more rigid and pre-organized structure.

  • Influence Global Conformation: The localized conformational bias induced by Inp can have a cascading effect on the overall three-dimensional structure of the peptide, potentially stabilizing specific folded states.

  • Enhance Proteolytic Stability: The non-natural γ-amino acid structure of Inp is expected to confer resistance to degradation by proteases, a desirable property for therapeutic peptides.

Experimental Protocols

To experimentally validate the conformational effects of incorporating Isonipecotic acid into peptides, a systematic approach involving synthesis and structural analysis is required.

Peptide Synthesis

Peptides containing Isonipecotic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Isonipecotic acid (appropriately protected)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including Fmoc-Inp-OH) and coupling reagents in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent, and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH) at a concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: To observe the overall folding and chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the 3D structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • ¹H-¹⁵N HSQC (if isotopically labeled): To assign backbone amide protons and nitrogens.

  • Temperature Coefficient Studies: Measure the change in amide proton chemical shifts with temperature to identify solvent-shielded (intramolecularly hydrogen-bonded) protons.

Data Analysis:

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the suite of 2D NMR experiments.

  • NOE/ROE Analysis: Identify and quantify cross-peaks in NOESY/ROESY spectra to generate interproton distance restraints.

  • Dihedral Angle Restraints: Measure ³J-coupling constants to derive dihedral angle restraints for the peptide backbone.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.

Instrumentation:

  • CD Spectrometer

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., water, phosphate (B84403) buffer, or trifluoroethanol) at a concentration of 10-100 µM.

Protocol:

  • Wavelength Scan: Record the CD spectrum of the peptide in the far-UV region (typically 190-260 nm).

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil conformations. A spectrum with a strong negative band around 200 nm and a positive band around 220 nm is indicative of a β-turn structure.

Visualizations

cluster_Pro Proline cluster_Inp Isonipecotic Acid (Inp) Pro 5-membered Pyrrolidine Ring Inp 6-membered Piperidine Ring Pro->Inp Structural Comparison

Caption: Structural comparison of Proline and Isonipecotic Acid.

cluster_workflow Experimental Workflow for Conformational Analysis Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (1D, 2D Experiments) Purification->NMR CD CD Spectroscopy Purification->CD Structure_Calculation 3D Structure Calculation & Conformational Analysis NMR->Structure_Calculation CD->Structure_Calculation

Caption: Workflow for synthesis and conformational analysis.

cluster_effects Predicted Conformational Effects Inp Incorporation of Isonipecotic Acid (Inp) Turn_Induction Induction of Novel Turn Structures Inp->Turn_Induction Rigidity Increased Backbone Rigidity Inp->Rigidity Stability Enhanced Proteolytic Stability Inp->Stability Global_Conformation Modulation of Global Fold Rigidity->Global_Conformation

Caption: Predicted effects of incorporating Inp into peptides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Inp-OH
Reactant of Route 2
Boc-Inp-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。